Product packaging for Zafirlukast-13C,d3(Cat. No.:)

Zafirlukast-13C,d3

Cat. No.: B12421790
M. Wt: 579.7 g/mol
InChI Key: YEEZWCHGZNKEEK-LBDFIVMYSA-N
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Description

Zafirlukast-13C,d3 is a useful research compound. Its molecular formula is C31H33N3O6S and its molecular weight is 579.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N3O6S B12421790 Zafirlukast-13C,d3

Properties

Molecular Formula

C31H33N3O6S

Molecular Weight

579.7 g/mol

IUPAC Name

cyclopentyl N-[1-methyl-3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]indol-5-yl]carbamate

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i3+1D3

InChI Key

YEEZWCHGZNKEEK-LBDFIVMYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2C)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Origin of Product

United States

Foundational & Exploratory

Zafirlukast-13C,d3: A Comprehensive Technical Guide on Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Zafirlukast-13C,d3, an isotopically labeled version of the leukotriene receptor antagonist, Zafirlukast. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Zafirlukast, designed for use as an internal standard in quantitative analyses, such as mass spectrometry-based assays. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass signature, allowing for accurate differentiation from the unlabeled drug.

Physicochemical Data

The fundamental chemical and physical properties of Zafirlukast and its isotopically labeled form are summarized in the table below. While specific experimental data for the 13C,d3 variant is not extensively published, its physical properties are expected to be very similar to the parent compound.

PropertyZafirlukastThis compound
Molecular Formula C₃₁H₃₃N₃O₆SC₃₀¹³CH₃₀D₃N₃O₆S
Molecular Weight 575.68 g/mol 579.70 g/mol (calculated)
Appearance Fine white to pale yellow amorphous powder[1]Solid (expected)
Solubility Practically insoluble in water; slightly soluble in methanol; freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone[1][2]Expected to have similar solubility profile to Zafirlukast
Melting Point 138-140 °CNot available

Stability Profile

The stability of a pharmaceutical compound and its isotopically labeled analogues is critical for ensuring the accuracy of experimental results and for defining appropriate storage and handling procedures.

Storage and Handling Recommendations

Based on available information for Zafirlukast and general guidelines for isotopically labeled compounds, the following storage conditions are recommended for this compound:

  • Temperature: Store at room temperature (20-25°C or 68-77°F), unless otherwise specified by the supplier[3]. Some suppliers may recommend long-term storage at -20°C.

  • Light: Protect from light[3].

  • Moisture: Store in a dry place and keep the container tightly closed to protect from moisture[3].

Forced Degradation Studies of Zafirlukast

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Several studies have investigated the degradation of unlabeled Zafirlukast under various stress conditions. The results are summarized below.

Stress ConditionObservations
Acidic Hydrolysis Degradation observed. A minor degradation product was noted in one study[4].
Alkaline Hydrolysis Significant degradation occurs[5][6].
Oxidative Degradation observed, with the formation of a major unknown degradation product[4].
Thermal Stable at 60°C for seven days in one study[4].
Photolytic Stable under photolytic stress conditions as per ICH Q1B guidelines in one study[4].
Influence of Isotopic Labeling on Stability

The presence of deuterium in this compound can potentially enhance its stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond[][8]. This increased bond strength means that more energy is required to break the C-D bond, which can lead to a slower rate of degradation if the cleavage of this bond is involved in the rate-determining step of a degradation pathway[9][10]. Therefore, it is reasonable to expect that this compound will exhibit stability that is at least comparable to, and potentially greater than, that of unlabeled Zafirlukast under identical conditions.

Mechanism of Action and Signaling Pathway

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. By blocking the binding of these leukotrienes to the CysLT1 receptor, Zafirlukast inhibits their pro-inflammatory effects, which include bronchoconstriction, increased vascular permeability, and mucus production[2][11][12][13].

The signaling pathway initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor and its inhibition by Zafirlukast is depicted in the diagram below.

Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 Binds & Activates Zafirlukast This compound Zafirlukast->CysLT1 Competitively Inhibits IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Releases Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Inflammatory_Response Pro-inflammatory Responses (Bronchoconstriction, etc.) Ca_cyto->Inflammatory_Response Mediates PKC->Inflammatory_Response Mediates Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start This compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, etc.) Start->Stress_Conditions Neutralize Neutralize/Quench (if applicable) Stress_Conditions->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Parent Drug and Degradants Integrate->Quantify Report Generate Stability Report Quantify->Report

References

Commercial availability of Zafirlukast-13C,d3 for research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, technical specifications, and research applications of Zafirlukast-13C,d3. This stable isotope-labeled internal standard is a crucial tool for the accurate quantification of the asthma therapeutic, zafirlukast, in complex biological matrices.

Commercial Availability

This compound is available for research purposes from various specialized chemical suppliers. Key vendors include:

  • Clinivex: Lists this compound as a reference standard intended for laboratory and research use only.[1] They provide recommended storage conditions on the product label and Certificate of Analysis (COA).[1]

  • MedchemExpress: Offers this compound among other isotopically labeled forms of Zafirlukast.[2] Their products are designated for research use only and are not for human or household use.

Physicochemical and Pharmacokinetic Properties

While specific data for this compound is limited, the properties of the parent compound, Zafirlukast, provide a strong reference.

PropertyValueSource
Molecular Formula C₃₁H₃₃N₃O₆S[3][4][5]
Molecular Weight 575.7 g/mol [3][4][5]
Appearance White to pale yellow amorphous powder[3][4]
Solubility Practically insoluble in water; slightly soluble in methanol; freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone.[4][6]
Protein Binding >99% (predominantly to albumin)[4][6]
Metabolism Hepatic (primarily by CYP2C9)[4]
Elimination Half-Life Approximately 10 hours[4]
Excretion Primarily fecal[4]

Mechanism of Action: Targeting the Leukotriene Pathway

Zafirlukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory mediators that play a key role in the pathophysiology of asthma. By blocking the CysLT1 receptor, Zafirlukast inhibits the downstream effects of these leukotrienes, which include bronchoconstriction, increased vascular permeability, and mucus secretion.

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for Zafirlukast.

Leukotriene_Pathway cluster_cell Mast Cell / Eosinophil cluster_extracellular Extracellular Space cluster_smooth_muscle Airway Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-glutamyl transferase LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor G_Protein G-protein Coupling CysLT1_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Response Bronchoconstriction, Inflammation, Mucus Secretion Ca_Release->Response Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor Antagonism

Caption: Leukotriene signaling pathway and Zafirlukast's mechanism of action.

Experimental Protocols: Bioanalytical Quantification of Zafirlukast

This compound is an ideal internal standard for the quantification of zafirlukast in biological samples, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency, leading to high accuracy and precision.

Below is a generalized experimental protocol for the determination of zafirlukast in human plasma, which can be adapted for specific research needs.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Zafirlukast: Precursor ion (Q1) m/z 576.2 → Product ion (Q3) m/z 463.2

      • This compound (Internal Standard): Precursor ion (Q1) m/z 580.2 → Product ion (Q3) m/z 467.2 (These transitions are predicted and should be optimized experimentally).

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity.

3. Data Analysis

  • Quantify the concentration of zafirlukast in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar biological matrix.

The following diagram outlines the typical workflow for a pharmacokinetic study of Zafirlukast.

PK_Workflow Dosing Oral Administration of Zafirlukast Sampling Blood Sample Collection (Time Course) Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation & Addition of this compound Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Concentration Determination Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, t1/2) Quantification->PK_Analysis

Caption: Workflow for a Zafirlukast pharmacokinetic study.

Conclusion

This compound is a commercially available and indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays allows for the reliable and accurate quantification of zafirlukast in various biological matrices. While detailed product specifications should be obtained directly from suppliers, the information provided in this guide serves as a valuable resource for planning and executing research involving this important compound.

References

A Technical Guide to the Isotopic Purity of Zafirlukast-13C,d3 Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and considerations for determining the isotopic purity of the Zafirlukast-13C,d3 internal standard. While specific batch data for isotopic purity is typically found on a certificate of analysis provided by the manufacturer, this document outlines the established experimental protocols for its determination and presents illustrative data. Furthermore, it details the metabolic pathway of Zafirlukast, a critical aspect for its use in pharmacokinetic and drug metabolism studies.

Introduction to Zafirlukast and its Labeled Standard

Zafirlukast is a selective and competitive oral leukotriene receptor antagonist used in the chronic treatment of asthma.[1] It functions by blocking the action of cysteinyl leukotrienes (LTD4 and LTE4) at the CysLT1 receptor, thereby reducing airway edema, smooth muscle constriction, and inflammation.[1][2] The metabolism of Zafirlukast is extensive, occurring primarily in the liver through the cytochrome P450 enzyme system, with CYP2C9 being the major enzyme involved.[2][3][4]

The isotopically labeled standard, this compound, is a crucial tool in bioanalytical assays for the accurate quantification of Zafirlukast in biological matrices. The incorporation of stable isotopes (one Carbon-13 and three Deuterium atoms) provides a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for correcting for matrix effects and variations in sample processing.[5]

Determination of Isotopic Purity

The isotopic purity of a labeled compound refers to the percentage of the compound that contains the desired number of isotopic labels. It is a critical parameter that ensures the accuracy and reliability of quantitative bioanalytical methods. The primary techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for determining isotopic purity.[9][10][11] Time-of-Flight (TOF) mass analyzers are often employed due to their high mass accuracy and resolution, which allows for the separation and quantification of different isotopic species (isotopologues).[9][11][12]

The general principle involves comparing the measured isotopic distribution of the labeled compound with the theoretical distribution at a given enrichment level. The relative intensities of the mass spectral peaks corresponding to the unlabeled, partially labeled, and fully labeled compound are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2H NMR and 13C NMR, can also be utilized to assess isotopic purity.[8][13][14] For a deuterium-labeled compound like this compound, 2H NMR can provide information about the location and extent of deuteration.[8][15][16] Similarly, 13C NMR can be used to determine the enrichment of the Carbon-13 label. The integration of the signals corresponding to the labeled and unlabeled positions provides a quantitative measure of isotopic enrichment.

Experimental Protocols

The following sections detail the typical experimental workflows for determining the isotopic purity of this compound.

Isotopic Purity Determination by LC-HRMS

This protocol outlines the steps for analyzing the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration appropriate for MS analysis.

  • Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a UHPLC system, for separation from any potential impurities. A reversed-phase column (e.g., C18) is commonly used.

  • Mass Spectrometric Analysis: The eluent from the LC column is introduced into a high-resolution mass spectrometer. The instrument is operated in a full scan mode to acquire the mass spectrum of the labeled compound.

  • Data Analysis: The acquired mass spectrum is analyzed to determine the relative abundance of the different isotopologues. The isotopic purity is calculated based on the integrated peak areas of the desired labeled species relative to all other isotopic variants.[12]

Illustrative Isotopic Purity Data for this compound

The following table presents hypothetical, yet representative, quantitative data for the isotopic purity of a this compound standard.

ParameterSpecificationMethod
Chemical Purity ≥98%HPLC
Isotopic Enrichment (¹³C) ≥99 atom % ¹³CMass Spectrometry
Isotopic Enrichment (²H) ≥99 atom % ²HMass Spectrometry / NMR
Unlabeled Zafirlukast ≤0.5%Mass Spectrometry
Partially Labeled Species ≤1.5%Mass Spectrometry

Note: This data is for illustrative purposes only. Please refer to the Certificate of Analysis provided by the manufacturer for lot-specific data.

Zafirlukast Metabolism

Understanding the metabolic fate of Zafirlukast is essential for interpreting data from pharmacokinetic studies where this compound is used as an internal standard. Zafirlukast undergoes extensive hepatic metabolism, primarily through oxidation.

The major metabolic pathway involves hydroxylation of the cyclopentyl ring and the N-methyl group of the indole ring, reactions catalyzed predominantly by the cytochrome P450 isoform CYP2C9.[3][4][17] Zafirlukast can also inhibit CYP3A4 and CYP2C9 at clinically relevant concentrations.[2] The metabolites are generally inactive and are primarily excreted in the feces.[2][4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for isotopic purity determination and the metabolic pathway of Zafirlukast.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result start This compound Standard dissolve Dissolution in Solvent start->dissolve lc UHPLC Separation dissolve->lc ms High-Resolution MS lc->ms integrate Peak Integration ms->integrate calculate Purity Calculation integrate->calculate report Isotopic Purity Report calculate->report

Caption: Experimental workflow for isotopic purity determination by LC-HRMS.

zafirlukast_metabolism zafirlukast Zafirlukast cyp2c9 CYP2C9 zafirlukast->cyp2c9 metabolites Hydroxylated Metabolites (Inactive) cyp2c9->metabolites Oxidation excretion Fecal Excretion metabolites->excretion

Caption: Metabolic pathway of Zafirlukast.

References

Zafirlukast metabolism and the role of labeled standards

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Zafirlukast Metabolism and the Role of Labeled Standards

Introduction

Zafirlukast, marketed under the trade name Accolate, is an oral leukotriene receptor antagonist (LTRA) utilized for the chronic treatment and prophylaxis of asthma.[1][2] It functions as a selective and competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor, thereby inhibiting the pro-inflammatory actions of leukotrienes D4 and E4.[2][3][4] Understanding the metabolic fate of Zafirlukast is critical for optimizing its therapeutic efficacy and ensuring patient safety. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

A cornerstone of modern bioanalysis and drug metabolism studies is the use of stable isotope-labeled (SIL) internal standards.[5] These standards are indispensable for achieving the high accuracy and precision required in quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This guide provides a detailed technical overview of Zafirlukast metabolism, supported by quantitative data and experimental protocols, and elucidates the critical role of labeled standards in this research.

Zafirlukast Metabolism and Pharmacokinetics

Zafirlukast undergoes extensive hepatic metabolism, transforming the parent drug into several metabolites.[7][8] The resulting metabolites are significantly less potent than Zafirlukast itself, with at least 90 times less activity as LTD4 receptor antagonists.[3][9]

Primary Metabolic Pathway

The principal route of Zafirlukast metabolism is hydroxylation, a reaction primarily catalyzed by the cytochrome P450 isoenzyme CYP2C9.[3][4][7][8][10] This process yields inactive hydroxylated metabolites that are the main metabolic products found.[3][7][8]

Secondary Metabolic Pathway and Reactive Intermediates

While CYP2C9 is the major metabolizing enzyme, Zafirlukast is also a substrate for CYP3A4.[11][12] The metabolism of Zafirlukast by CYP3A4 can produce an electrophilic α,β-unsaturated iminium species.[11] This reactive metabolite can lead to the mechanism-based inactivation of CYP3A4, a phenomenon that may contribute to potential drug-drug interactions and has been associated with rare instances of idiosyncratic hepatotoxicity.[11]

Excretion

The primary route of elimination for Zafirlukast and its metabolites is through biliary excretion into the feces.[3][4] Urinary excretion is a minor pathway, accounting for approximately 10% or less of an administered dose, with no unmetabolized Zafirlukast detected in the urine.[8][9][10]

Zafirlukast Zafirlukast Hydroxylated_Metabolites Inactive Hydroxylated Metabolites Zafirlukast->Hydroxylated_Metabolites CYP2C9 (Major Pathway) Reactive_Intermediate Electrophilic Iminium Intermediate Zafirlukast->Reactive_Intermediate CYP3A4 (Minor Pathway) Fecal_Excretion Fecal Excretion (Primary Route) Hydroxylated_Metabolites->Fecal_Excretion CYP3A4_Inactivation CYP3A4 Inactivation (Drug-Drug Interactions) Reactive_Intermediate->CYP3A4_Inactivation

Diagram 1: Zafirlukast Metabolic Pathways

The Role of Labeled Standards in Metabolism Studies

Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms are replaced with their non-radioactive, heavier isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] These SIL analogs serve as ideal internal standards for quantitative bioanalysis.[5]

The utility of a SIL internal standard is rooted in its near-identical physicochemical properties to the unlabeled analyte.[5] When added to a biological sample, the SIL standard behaves identically to the analyte during sample extraction, processing, and chromatographic separation. This co-elution ensures that any variations or matrix effects that influence the analyte also affect the internal standard to the same degree. However, due to the mass difference, the SIL standard is readily distinguishable from the analyte by a mass spectrometer.[5] This allows for highly accurate and precise quantification by calculating the ratio of the analyte's signal to the known concentration of the internal standard.

Applications of SIL standards in Zafirlukast research include:

  • Pharmacokinetic (PK) Studies: Tracking the SIL-labeled drug allows for precise determination of its ADME profile.[6][13]

  • Bioavailability and Bioequivalence Studies: Differentiating the administered drug from endogenous compounds to accurately measure its concentration in biological samples.[6]

  • Metabolite Identification and Quantification: Aiding in the discovery and accurate measurement of drug metabolites in complex biological matrices.[14]

Quantitative Data

The pharmacokinetic properties of Zafirlukast have been well-characterized in clinical studies.

Table 1: Pharmacokinetic Parameters of Zafirlukast

Parameter Value Reference(s)
Peak Plasma Time (Tmax) ~3 hours [3][4][8]
Bioavailability Unknown; reduced by ~40% with food [3][4][8]
Plasma Protein Binding >99% (predominantly albumin) [3][4][8]
Elimination Half-Life (t½) ~10 hours [2][4][8]
Apparent Oral Clearance (CL/f) ~20 L/h [2][3][4]

| Volume of Distribution (Vd) | 70 L |[4] |

Zafirlukast's metabolism can be affected by co-administered drugs that inhibit or induce CYP enzymes.

Table 2: Summary of Drug-Drug Interaction Effects on Zafirlukast

Co-administered Drug Effect on Zafirlukast Plasma Levels Reference(s)
Erythromycin ~40% decrease in mean plasma levels [3][8]
Theophylline Decreased plasma concentrations [8]
Aspirin Increased plasma concentrations [8]
Fluconazole ~60% increase in AUC, ~50% increase in Cmax [10]

| Itraconazole | No significant change in plasma levels |[10] |

Experimental Protocols

Protocol 1: In Vitro Metabolism Study Using Human Liver Microsomes
  • Objective: To identify the specific cytochrome P450 enzymes responsible for Zafirlukast metabolism.

  • Methodology:

    • Incubation: Incubate Zafirlukast at a clinically relevant concentration with pooled human liver microsomes in a phosphate buffer.

    • Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.[11]

    • Isozyme Inhibition: In parallel incubations, include selective chemical inhibitors or antibodies for specific CYP enzymes (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).

    • Reaction Termination: After a set incubation period (e.g., 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.

    • Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

    • Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method. Compare the results from inhibited and uninhibited incubations to determine the contribution of each CYP isozyme.

Protocol 2: In Vivo Pharmacokinetic Study in Human Volunteers
  • Objective: To determine the single-dose pharmacokinetic profile and excretion pathways of Zafirlukast.

  • Methodology:

    • Dosing: Administer a single oral dose of Zafirlukast (e.g., 20 mg or 40 mg) to healthy, fasted volunteers.[8][9]

    • Blood Sampling: Collect serial blood samples into heparinized tubes at specified time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).

    • Plasma Preparation: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

    • Excreta Collection: Collect all urine and feces produced by the subjects for a period of at least 72 hours post-dose to determine the routes and extent of excretion.[10]

    • Bioanalysis: Quantify the concentration of Zafirlukast in plasma samples using a validated LC-MS/MS method incorporating a stable isotope-labeled internal standard.

    • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.

cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Drug Administration (Oral Zafirlukast) Sampling Serial Blood & Excreta Collection Dosing->Sampling Preparation Plasma Sample Preparation (Protein Precipitation/SPE) Sampling->Preparation Analysis LC-MS/MS Analysis (with SIL Internal Standard) Preparation->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Modeling Pharmacokinetic Parameter Calculation Quantification->PK_Modeling

Diagram 2: Workflow for a Zafirlukast PK Study
Protocol 3: LC-MS/MS Method for Zafirlukast Quantification in Plasma

  • Objective: To accurately quantify Zafirlukast concentrations in human plasma.

  • Methodology:

    • Sample Preparation:

      • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., Zafirlukast-d4).

      • Perform protein precipitation by adding 300 µL of cold acetonitrile.[15][16]

      • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

      • Transfer the supernatant to a clean vial for injection.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[17][18]

      • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol/acetonitrile).[15][17]

      • Flow Rate: 1.0 mL/min.[17]

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

      • Detection: Tandem mass spectrometry (MS/MS) using Selected Reaction Monitoring (SRM).

      • SRM Transitions: Monitor specific precursor-to-product ion transitions for both Zafirlukast and its SIL internal standard.

    • Calibration and Quantification:

      • Prepare a calibration curve by spiking blank plasma with known concentrations of Zafirlukast.[15]

      • Process calibration standards and quality control (QC) samples alongside the unknown study samples.

      • Calculate the peak area ratio of the analyte to the internal standard and determine the concentration of unknown samples from the linear regression of the calibration curve.[17]

Mechanism of Action

Zafirlukast exerts its therapeutic effect by preventing the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to the CysLT1 receptor.[1] These leukotrienes are potent inflammatory mediators released by cells like eosinophils and mast cells.[7] Their binding to CysLT1 receptors in the airways triggers a cascade of events leading to the pathophysiology of asthma, including smooth muscle constriction, airway edema, and increased mucus production.[1][3] By competitively blocking this interaction, Zafirlukast mitigates these effects, leading to reduced bronchoconstriction and inflammation.[1]

Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 CysLT1 Receptor (on Airway Smooth Muscle) Leukotrienes->CysLT1 Binds to Asthma_Symptoms Bronchoconstriction Airway Edema Inflammation CysLT1->Asthma_Symptoms Activates Zafirlukast Zafirlukast Zafirlukast->Block Block->CysLT1 Blocks

Diagram 3: Zafirlukast Mechanism of Action

References

Zafirlukast and its Labeled Analog: A Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of zafirlukast, a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. While isotopically labeled analogs of zafirlukast, such as Deuterium or Carbon-13 labeled versions, are utilized as internal standards in analytical chemistry for precise quantification, there is a notable absence of publicly available pharmacokinetic data for these labeled compounds. Their primary application is in bioanalytical assays to ensure accuracy and reproducibility of zafirlukast measurement in biological samples, rather than as therapeutic agents with their own distinct pharmacokinetic profiles. Therefore, this guide will focus on the extensive pharmacokinetic data available for zafirlukast and the methodologies employed in its study.

Pharmacokinetics of Zafirlukast

Zafirlukast is rapidly absorbed following oral administration, with its pharmacokinetic profile best described by a two-compartment model.[1][2] The drug is extensively bound to plasma proteins (>99%), primarily albumin.[2][3]

Data Presentation: Pharmacokinetic Parameters of Zafirlukast

ParameterValueConditions
Tmax (Time to Peak Plasma Concentration) ~3 hoursSingle oral dose (20 mg or 40 mg) in healthy volunteers.[1][2]
Bioavailability Absolute bioavailability is unknown. Reduced by ~40% with food.[1][3]Co-administration with a high-fat or high-protein meal.[3]
Half-life (t½) ~10 hoursHealthy volunteers and patients with asthma.[1][3] Ranges from 8 to 16 hours have also been reported.[3]
Protein Binding >99%Predominantly to albumin.[2][3]
Apparent Oral Clearance (CL/f) ~20 L/hIn healthy adults.[3]
Metabolism Extensively hepatic.Major pathway is hydroxylation by Cytochrome P450 2C9 (CYP2C9).[1][3]
Excretion Primarily fecal.Less than 10% of an oral dose is excreted in the urine.[1][3]

Special Populations:

  • Hepatic Impairment: In patients with stable alcoholic cirrhosis, the Cmax and AUC of zafirlukast were increased by 50% to 60% due to reduced clearance.[1]

  • Drug-Drug Interactions: Zafirlukast is an inhibitor of CYP2C9 and CYP3A4.[1] It can increase the prothrombin time when co-administered with warfarin.[1] Plasma concentrations of zafirlukast may be decreased when taken with erythromycin, terfenadine, or theophylline, and increased with aspirin.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of zafirlukast in biological matrices. Below are summaries of commonly employed experimental protocols.

Quantification of Zafirlukast in Human Plasma by HPLC-UV

This method is suitable for determining zafirlukast concentrations in human plasma for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

  • To a 500 µL aliquot of human plasma, add a precipitating agent (e.g., acetonitrile or ethanol) in a specific ratio (e.g., 2:1 v/v).
  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
  • Carefully collect the supernatant for analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system equipped with a UV detector.
  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer), adjusted to an acidic pH. The exact ratio will depend on the specific column and system.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detection at a wavelength of approximately 225 nm or 235 nm.
  • Injection Volume: 20-50 µL.

3. Internal Standard:

  • A suitable internal standard (IS) should be used to ensure accuracy. The IS is added to the plasma samples before the protein precipitation step.

Quantification of Zafirlukast in Human Plasma by LC-MS/MS

This method offers higher sensitivity and selectivity compared to HPLC-UV.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
  • Loading: Load the plasma sample (pre-treated with a buffer, if necessary) onto the conditioned cartridge.
  • Washing: Wash the cartridge with a weak organic solvent solution to remove interfering substances.
  • Elution: Elute zafirlukast and the internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.
  • Column: A reversed-phase C18 or similar column with a smaller particle size for faster analysis.
  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive or negative ion mode, depending on which provides a better signal for zafirlukast.
  • MRM Transitions: Monitor specific parent-to-product ion transitions for both zafirlukast and the internal standard to ensure high selectivity.

Mandatory Visualizations

Signaling Pathway of Zafirlukast

G Arachidonic_Acid Arachidonic Acid _5_Lipoxygenase 5-Lipoxygenase Arachidonic_Acid->_5_Lipoxygenase Leukotriene_A4 Leukotriene A4 (LTA4) _5_Lipoxygenase->Leukotriene_A4 LTC4_Synthase LTC4 Synthase Leukotriene_A4->LTC4_Synthase Leukotriene_C4 Leukotriene C4 (LTC4) LTC4_Synthase->Leukotriene_C4 Extracellular_Space Extracellular Space Leukotriene_D4 Leukotriene D4 (LTD4) Leukotriene_C4->Leukotriene_D4 Leukotriene_E4 Leukotriene E4 (LTE4) Leukotriene_D4->Leukotriene_E4 CysLT1_Receptor CysLT1 Receptor Leukotriene_D4->CysLT1_Receptor Leukotriene_E4->CysLT1_Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, Mucus Secretion) CysLT1_Receptor->Inflammatory_Response Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor Antagonism

Caption: Mechanism of action of zafirlukast as a CysLT1 receptor antagonist.

Experimental Workflow for Zafirlukast Quantification in Plasma

G Start Start: Plasma Sample Collection Add_IS Addition of Internal Standard Start->Add_IS Sample_Prep Sample Preparation Add_IS->Sample_Prep Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Prep->Protein_Precipitation SPE Solid-Phase Extraction Sample_Prep->SPE Analysis LC-MS/MS or HPLC-UV Analysis Protein_Precipitation->Analysis SPE->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Pharmacokinetic Parameter Calculation Data_Processing->End

References

Core Principles for the Bioanalysis of Zafirlukast Using Zafirlukast-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles and practical considerations for the quantitative bioanalysis of Zafirlukast, a competitive leukotriene receptor antagonist, using its stable isotope-labeled (SIL) internal standard, Zafirlukast-13C,d3. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, offering unparalleled accuracy and precision.

The Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for accurate quantification. The ideal IS co-elutes with the analyte and experiences identical effects of sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer. Stable isotope-labeled internal standards are considered the most effective choice for this purpose.[1][2]

This compound is the 13C and deuterium-labeled version of Zafirlukast. By incorporating stable heavy isotopes, the chemical and physical properties of this compound are nearly identical to those of Zafirlukast. This ensures that it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples like plasma.

The primary advantages of using this compound as an internal standard include:

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the SIL IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate results.

  • Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the SIL IS.

  • Improved Precision and Accuracy: By accounting for variability in sample handling and instrument response, SIL internal standards significantly improve the precision and accuracy of the analytical method.

Experimental Workflow for Zafirlukast Bioanalysis

The following diagram illustrates a typical experimental workflow for the quantification of Zafirlukast in a biological matrix using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation or SPE Spike->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for Zafirlukast.

Detailed Experimental Protocol

This section outlines a representative LC-MS/MS method for the quantification of Zafirlukast in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for Zafirlukast analysis.[3][4][5]

Materials and Reagents
  • Zafirlukast analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Water (LC-MS grade)

Stock and Working Solutions
  • Zafirlukast Stock Solution (1 mg/mL): Dissolve 10 mg of Zafirlukast in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Zafirlukast Working Solutions: Prepare serial dilutions of the Zafirlukast stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient As appropriate for separation

Mass Spectrometry:

ParameterValue
Ion Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions Zafirlukast: m/z 574.2 -> 462.1this compound: m/z 580.2 -> 468.1 (hypothetical, based on +6 Da shift)
Ion Spray Voltage -4500 V
Temperature 500°C

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for Zafirlukast bioanalytical methods reported in the literature. While these methods do not specifically use this compound, they provide a strong indication of the expected performance.

Table 1: Linearity and Sensitivity of Zafirlukast Bioanalytical Methods

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Valdecoxib0.15 - 6000.15[4]
Montelukast0.17 - 6000.17[5]
Glybenclamide50 - 50050[3]

Table 2: Accuracy and Precision of Zafirlukast Bioanalytical Methods

Internal StandardConcentration (ng/mL)Accuracy (%)Precision (%RSD)Reference
Valdecoxib0.15 (LLOQ)98.78.7 (Intra-day)[4]
300 (Medium QC)102.34.5 (Intra-day)[4]
0.15 (LLOQ)103.39.3 (Inter-day)[4]
300 (Medium QC)104.55.1 (Inter-day)[4]
Montelukast0.17 (LLOQ)113.912.6 (Intra-day)[5]
300 (Medium QC)88.37.9 (Intra-day)[5]
0.17 (LLOQ)105.411.2 (Inter-day)[5]
300 (Medium QC)92.18.5 (Inter-day)[5]
Glybenclamide200 (QC)1004.2[3]

Zafirlukast Mechanism of Action: The Leukotriene Signaling Pathway

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[6][7][8] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators derived from arachidonic acid.[9][10] In asthma, they cause bronchoconstriction, increased mucus secretion, and airway edema.[6] By blocking the CysLT1 receptor, Zafirlukast inhibits these effects.[6]

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for Zafirlukast.

G cluster_synthesis Leukotriene Synthesis cluster_receptors Receptor Binding and Effect AA Arachidonic Acid FLAP 5-LOX/FLAP AA->FLAP LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1 CysLT1 Receptor LTC4->CysLT1 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1 LTE4->CysLT1 Bronchoconstriction Bronchoconstriction, Mucus Secretion, Airway Edema CysLT1->Bronchoconstriction Zafirlukast Zafirlukast Zafirlukast->CysLT1  Antagonism

Caption: Leukotriene signaling pathway and Zafirlukast's mechanism.

References

Methodological & Application

Application Note: High-Throughput Quantification of Zafirlukast in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zafirlukast in human plasma. The method utilizes a stable isotope-labeled internal standard, Zafirlukast-¹³C,d₃, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. The method was validated for linearity, precision, and accuracy and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma.[1] It acts by blocking the action of cysteinyl leukotrienes in the airways, thereby reducing inflammation, bronchoconstriction, and mucus production.[2] Accurate and reliable quantification of Zafirlukast in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of Zafirlukast in human plasma, employing its stable isotope-labeled analog, Zafirlukast-¹³C,d₃, as the internal standard (IS) to minimize matrix effects and improve quantitative accuracy.

Experimental

Materials and Reagents
  • Zafirlukast and Zafirlukast-¹³C,d₃ reference standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K₂EDTA)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Individually weigh Zafirlukast and Zafirlukast-¹³C,d₃ standards and dissolve in methanol to prepare 1 mg/mL stock solutions.

Working Standard Solutions: Prepare serial dilutions of the Zafirlukast stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.

Internal Standard Working Solution (100 ng/mL): Dilute the Zafirlukast-¹³C,d₃ stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Zafirlukast-¹³C,d₃ internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B in 1.5 min, hold at 95% B for 0.5 min, return to 20% B in 0.1 min, and re-equilibrate for 0.9 min
Total Run Time 3.0 min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Zafirlukast: m/z 574.2 → 462.1Zafirlukast-¹³C,d₃: m/z 578.2 → 466.1
Collision Energy Optimized for each transition
Source Temperature 325 °C[3]
Nebulizer Gas 30 psi[3]

Note: The MRM transition for Zafirlukast-¹³C,d₃ is predicted based on the stable isotope incorporation. The precursor ion will be shifted by +4 Da (1 from ¹³C and 3 from d₃), and the fragment ion will also be shifted by +4 Da, assuming the labeled positions are retained in the fragment.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
Zafirlukast0.5 - 500>0.99

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four QC levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤1585-115≤1585-115
Low QC1.5≤1585-115≤1585-115
Mid QC75≤1585-115≤1585-115
High QC400≤1585-115≤1585-115

Note: The values in the table represent typical acceptance criteria for bioanalytical method validation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is Add 20 µL IS (Zafirlukast-¹³C,d₃) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex1 Vortex 30 sec ppt->vortex1 centrifuge Centrifuge 10 min vortex1->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc Chromatographic Separation (C18 Column, 3 min) injection->lc ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms quant Quantification (Peak Area Ratio vs. Concentration) ms->quant

Caption: LC-MS/MS Experimental Workflow for Zafirlukast Quantification.

Zafirlukast Mechanism of Action

G cluster_pathway Leukotriene Pathway Arachidonic_Acid Arachidonic Acid Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Arachidonic_Acid->Leukotrienes CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Binds to Response Bronchoconstriction Inflammation Mucus Production CysLT1_Receptor->Response Activates Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor Antagonizes

Caption: Zafirlukast's Antagonistic Effect on the Leukotriene Pathway.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Zafirlukast in human plasma. The use of a stable isotope-labeled internal standard, Zafirlukast-¹³C,d₃, ensures high accuracy and mitigates potential matrix effects. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

References

Application Notes and Protocols for the Quantification of Zafirlukast in Human Plasma using Zafirlukast-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Zafirlukast in human plasma samples using a stable isotope-labeled internal standard, Zafirlukast-13C,d3, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol is intended for use in research and drug development settings.

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor.[1] It is used for the chronic treatment of asthma in adults and children five years of age and older.[1] Zafirlukast acts by blocking the action of leukotrienes D4 and E4 (LTD4 and LTE4), which are potent mediators of airway inflammation and bronchoconstriction.[1]

Accurate and precise quantification of Zafirlukast in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. This approach ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.[2]

Experimental Protocols

This section details the materials, reagents, and procedures for the preparation of standards, sample processing, and LC-MS/MS analysis.

Materials and Reagents
  • Zafirlukast certified reference standard

  • This compound internal standard (IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • 96-well deep-well plates

  • Sealing mats for 96-well plates

  • Centrifuge capable of handling 96-well plates

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

Preparation of Stock and Working Solutions

2.2.1. Zafirlukast Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Zafirlukast reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These working solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

2.2.2. This compound Internal Standard Stock and Working Solution

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL. This working solution will be used for spiking into plasma samples.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking appropriate amounts of the Zafirlukast working standard solutions into blank human plasma. A typical calibration curve range for Zafirlukast is 0.15 to 600 ng/mL.[3]

  • Prepare quality control (QC) samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range of the calibration curve)

    • High QC (approx. 80% of the Upper Limit of Quantification)

Plasma Sample Preparation (Protein Precipitation)
  • Label a 96-well deep-well plate for sample processing.

  • To each well, add 50 µL of plasma sample (blank, calibration standard, QC, or unknown study sample).

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution to all wells except for the blank plasma. To the blank plasma well, add 25 µL of the 50:50 acetonitrile/water mixture.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

2.5.1. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm, or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 20% B

    • 2.6-3.5 min: 20% B (Re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

2.5.2. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Zafirlukast574.2462.1100-25
This compound (IS)578.2*466.1**100-25

*Note: The precursor ion for this compound is calculated based on the addition of one 13C and three deuterium atoms. The exact mass should be confirmed based on the certificate of analysis of the internal standard.

**Note: The product ion for this compound is predicted based on the fragmentation pattern of Zafirlukast. This transition should be optimized during method development by infusing the internal standard solution into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published data for Zafirlukast analysis and typical acceptance criteria from regulatory guidelines.[3][4]

Table 1: Calibration Curve Parameters
ParameterAcceptance CriteriaExpected Performance
Linearity Range-0.15 - 600 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Calibration Point AccuracyWithin ±15% of nominal (±20% for LLOQ)Meets criteria
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.15≤ 20%± 20%≤ 20%± 20%
Low QC0.45≤ 15%± 15%≤ 15%± 15%
Medium QC75≤ 15%± 15%≤ 15%± 15%
High QC450≤ 15%± 15%≤ 15%± 15%
Table 3: Recovery and Matrix Effect
ParameterLow QCMedium QCHigh QC
Analyte Recovery (%) Consistent across levelsConsistent across levelsConsistent across levels
Internal Standard Recovery (%) Consistent across levelsConsistent across levelsConsistent across levels
Matrix Factor (Analyte) 0.85 - 1.150.85 - 1.150.85 - 1.15
Matrix Factor (IS) 0.85 - 1.150.85 - 1.150.85 - 1.15
IS-Normalized Matrix Factor 0.85 - 1.150.85 - 1.150.85 - 1.15

Note: Recovery should be consistent, precise, and reproducible, though it does not need to be 100%. The matrix factor is calculated as the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. The IS-normalized matrix factor is the ratio of the matrix factor of the analyte to that of the internal standard.

Mandatory Visualizations

Zafirlukast Signaling Pathway

Zafirlukast_Pathway Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 CysLT1 Receptor Leukotrienes->CysLT1 bind to Inflammation Airway Inflammation (Edema, Mucus Production) CysLT1->Inflammation activates Bronchoconstriction Smooth Muscle Constriction CysLT1->Bronchoconstriction activates Zafirlukast Zafirlukast Zafirlukast->CysLT1 blocks Asthma Asthma Symptoms Inflammation->Asthma Bronchoconstriction->Asthma

Caption: Zafirlukast's mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike_IS Spike with this compound IS (25 µL) Plasma->Spike_IS Precipitate Protein Precipitation (200 µL Acetonitrile) Spike_IS->Precipitate Vortex Vortex (2 min) Precipitate->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Bioanalytical workflow for Zafirlukast.

References

Application Note: Quantification of Zafirlukast in Human Plasma by Isotope Dilution HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Zafirlukast in human plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, Zafirlukast-d7, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The method involves a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Zafirlukast.

Introduction

Zafirlukast is a competitive and selective leukotriene receptor antagonist used for the chronic treatment of asthma.[1] Monitoring its concentration in human plasma is crucial for pharmacokinetic and bioequivalence studies. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to minimize analytical variability.[2][3] This note provides a detailed protocol for the extraction and quantification of Zafirlukast in human plasma using Zafirlukast-d7 as the internal standard.

Experimental

Materials and Reagents
  • Zafirlukast and Zafirlukast-d7 (CAS 1217174-18-9) were of analytical standard grade.[4]

  • HPLC-grade methanol, acetonitrile, and water were used.

  • Formic acid (LC-MS grade).

  • Human plasma (with anticoagulant).

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepared by dissolving Zafirlukast and Zafirlukast-d7 in methanol.

  • Working Standard Solutions: Prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepared by diluting the Zafirlukast-d7 stock solution to an appropriate concentration (e.g., 100 ng/mL) with the 50:50 acetonitrile/water mixture.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a polymeric anion exchange SPE plate with 500 µL of acetonitrile.[1]

  • Equilibration: Equilibrate the SPE plate with 500 µL of water.[1]

  • Loading: To 200 µL of human plasma, add the internal standard working solution. Load the entire mixture onto the SPE plate.[1]

  • Washing: Wash the SPE plate with 500 µL of water, followed by 500 µL of acetonitrile.[1]

  • Elution: Elute Zafirlukast and Zafirlukast-d7 with 500 µL of acetonitrile containing 5% formic acid.[1]

  • Dry-down and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.[1]

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for this separation.[1]

  • Mobile Phase: A gradient elution with 10 mM ammonium acetate in water (A) and acetonitrile (B) can be employed.[5]

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Run Time: A short run time of less than 3 minutes can be achieved.[1]

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative or positive mode can be used. The precursor to product ion transitions should be optimized for the specific instrument.

  • MRM Transitions:

    • Zafirlukast: m/z 574.2 → 462.1[5]

    • Zafirlukast-d7: The transition for the deuterated internal standard would be approximately m/z 581.2 → 469.1 (to be confirmed on the specific instrument).

Method Validation Parameters

The following tables summarize the validation parameters for the quantification of Zafirlukast in human plasma based on published methods.

ParameterResultReference
Linearity Range0.15 - 600 ng/mL[5]
Correlation Coefficient (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)0.15 ng/mL[5]
Quality Control (QC) LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Low QC< 15%< 15%Within ±15%[5]
Medium QC< 15%< 15%Within ±15%[5]
High QC< 15%< 15%Within ±15%[5]
ParameterResultReference
Recovery> 85%[1]
Matrix EffectMinimal with isotope dilution[2][3]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Zafirlukast-d7 (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Dry-down & Reconstitution elute->dry_recon hplc HPLC Separation dry_recon->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant

Caption: Experimental workflow for Zafirlukast quantification.

G MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LLOQ LLOQ MethodValidation->LLOQ Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described isotope dilution HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of Zafirlukast in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required for clinical and pharmaceutical research. The detailed protocol for solid-phase extraction and the specified chromatographic and mass spectrometric conditions offer a solid foundation for researchers to implement this method in their laboratories.

References

Application Notes and Protocols for Zafirlukast Analysis Using Zafirlukast-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Zafirlukast in human plasma using a stable isotope-labeled internal standard, Zafirlukast-13C,d3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, as it effectively corrects for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[1][2][3]

Three common and effective sample preparation techniques are presented:

  • Solid-Phase Extraction (SPE): Offers excellent sample cleanup, leading to high sensitivity and minimal matrix effects.

  • Liquid-Liquid Extraction (LLE): A classic and effective technique for isolating the analyte of interest from the biological matrix.

  • Protein Precipitation (PPT): A rapid and simple method for removing proteins from the plasma sample.

Analytical Method Overview

The following protocols are designed to be used with an LC-MS/MS system. The mass spectrometric conditions provided are based on published data for Zafirlukast and can be adapted for this compound.

Table 1: Representative LC-MS/MS Parameters for Zafirlukast and this compound Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile PhaseAcetonitrile and water with 0.1% formic acid or 10 mM ammonium acetate[4][5]
Flow Rate0.3 - 0.6 mL/min[5]
Injection Volume5 - 20 µL
Column Temperature30 - 40 °C
Tandem Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative or Positive Ion Mode
Monitored Transitions
ZafirlukastPrecursor Ion (m/z): 574.2 -> Product Ion (m/z): 462.1[4]
This compoundPrecursor Ion (m/z): 578.2 -> Product Ion (m/z): 466.1 (projected)
Dwell Time100 - 200 ms
Collision EnergyOptimized for the specific instrument
Cone VoltageOptimized for the specific instrument

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a method using a polymeric anion exchange SPE material, which provides high and consistent recoveries for Zafirlukast.[6]

Experimental Protocol

Materials:

  • Human plasma samples

  • Zafirlukast calibration standards and quality control (QC) samples

  • This compound internal standard (IS) working solution

  • Acetonitrile

  • Methanol

  • Formic acid

  • Deionized water

  • SPE cartridges or 96-well plates (e.g., polymeric anion exchange)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 20 µL of this compound IS working solution. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 500 µL of acetonitrile, followed by 500 µL of deionized water.[6] Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[6]

  • Washing:

    • Wash the cartridge with 500 µL of deionized water.[6]

    • Wash the cartridge with 500 µL of acetonitrile.[6]

  • Elution: Elute Zafirlukast and the IS from the cartridge with 500 µL of acetonitrile containing 5% formic acid.[6]

  • Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[6] Vortex for 30 seconds and sonicate for 5 minutes.[6]

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample is This compound IS plasma->is vortex1 Vortex is->vortex1 condition Condition SPE Cartridge (Acetonitrile, Water) vortex1->condition load Load Sample condition->load wash Wash Cartridge (Water, Acetonitrile) load->wash elute Elute (Acetonitrile + 5% Formic Acid) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for Zafirlukast analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated method for Zafirlukast extraction from human plasma using ethyl acetate.[4][7]

Experimental Protocol

Materials:

  • Human plasma samples

  • Zafirlukast calibration standards and QC samples

  • This compound IS working solution

  • Ethyl acetate

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 500 µL of plasma sample, standard, or QC with 50 µL of this compound IS working solution. Vortex for 10 seconds.

  • Extraction: Add 1 mL of ethyl acetate to each tube.[4] Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry-down: Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

LLE_Workflow start Start: Plasma Sample + IS add_solvent Add Ethyl Acetate start->add_solvent vortex Vortex Mix (2 min) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for Zafirlukast analysis.

Protein Precipitation (PPT) Protocol

This is a rapid and straightforward protocol for sample cleanup, adapted from methods using acetonitrile for protein precipitation.[5][8]

Experimental Protocol

Materials:

  • Human plasma samples

  • Zafirlukast calibration standards and QC samples

  • This compound IS working solution

  • Cold acetonitrile (stored at -20 °C)

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Centrifuge

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add 100 µL of plasma sample, standard, or QC.

  • Internal Standard Addition: Add 10 µL of this compound IS working solution.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).[8]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system.

Workflow Diagram

PPT_Workflow cluster_all Protein Precipitation Protocol start Plasma + IS add_acn Add Cold Acetonitrile (3:1) start->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze

Caption: Protein Precipitation (PPT) workflow for Zafirlukast analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of Zafirlukast using the described sample preparation techniques coupled with LC-MS/MS. Note that the use of a stable isotope-labeled internal standard like this compound is expected to yield high accuracy and precision.

Table 2: Comparison of Sample Preparation Techniques for Zafirlukast Analysis

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery >85%[6]>80% (Analyte dependent)[9]Typically >90%
Linearity Range (ng/mL) 50 - 500[6]0.15 - 600[4]0.17 - 600[5]
Lower Limit of Quantification (LLOQ) 50 ng/mL[6]0.15 ng/mL[4]0.17 ng/mL[5]
Intra-day Precision (%RSD) < 5%[6]< 15%[4]< 12.6%[5]
Inter-day Precision (%RSD) < 9%[10]< 15%[4]< 12.6%[5]
Intra-day Accuracy (%Bias) N/AWithin ±15%[4]88.3 - 113.9%[5]
Inter-day Accuracy (%Bias) N/AWithin ±15%[4]88.3 - 113.9%[5]
Sample Throughput ModerateModerateHigh
Cost per Sample HighLowLow
Selectivity/Cleanliness ExcellentGoodFair

Note: The values presented are representative and may vary depending on the specific laboratory conditions, instrumentation, and matrix. The use of this compound as an internal standard is crucial for achieving high levels of accuracy and precision, especially when dealing with complex biological matrices.

References

Application Notes and Protocols for Zafirlukast-13C,d3 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene D4 and E4 receptors (CysLT1), components of the slow-reacting substance of anaphylaxis (SRSA).[1] By blocking the action of these inflammatory mediators, Zafirlukast mitigates airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process in asthma.[1] It is utilized for the management and treatment of chronic asthma.[2] In the realm of drug development, understanding the pharmacokinetic (PK) profile of a drug candidate is crucial. Preclinical PK studies in animal models provide essential data on absorption, distribution, metabolism, and excretion (ADME), which helps in predicting human pharmacokinetics and establishing a safe dose for first-in-human studies.[3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Zafirlukast-13C,d3, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7] The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively correcting for variability in extraction recovery and matrix effects.[5][6] This document provides detailed application notes and protocols for the use of this compound in preclinical pharmacokinetic studies of Zafirlukast.

Mechanism of Action: Cysteinyl Leukotriene Signaling Pathway

Zafirlukast exerts its therapeutic effect by antagonizing the Cysteinyl Leukotriene Receptor 1 (CysLT1R). The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to CysLT1R on target cells, such as airway smooth muscle cells and eosinophils, triggers a signaling cascade that leads to the pathological features of asthma.[2][8][9][10] Zafirlukast competitively blocks this binding, thereby inhibiting the downstream signaling.

Cysteinyl Leukotriene Signaling Pathway cluster_membrane Cell Membrane CysLT1R CysLT1R Inflammatory_Response Bronchoconstriction, Inflammation, Edema CysLT1R->Inflammatory_Response Activates Blocked_Response Inhibition of Inflammatory Response CysLT1R->Blocked_Response Leads to Arachidonic_Acid Arachidonic_Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 5-LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs CysLTs->CysLT1R Binds to Zafirlukast Zafirlukast Zafirlukast->CysLT1R Antagonizes

Cysteinyl Leukotriene Signaling Pathway and Zafirlukast's Mechanism of Action.

Preclinical Pharmacokinetic Data

Preclinical studies in various animal models have characterized the pharmacokinetic profile of Zafirlukast. The primary route of metabolism involves hydrolysis and hydroxylation, with the majority of the administered dose being excreted in the feces.[11]

ParameterMouseRatDog
Route of Administration OralOralOral
Dose (mg/kg) 10, 100, 300[12]40, 400, 2000[12]Not Specified
Cmax Data not readily available35-1400 ng/mL (linear range)[13]Data not readily available
Tmax Data not readily available~2-3 hours (inferred)Data not readily available
AUC Data not readily availableData not readily availableData not readily available
Major Route of Elimination Fecal[11]Fecal[11]Fecal[11]
Primary Metabolism Hydrolysis and Hydroxylation[11]Hydrolysis and Hydroxylation[11]Hydrolysis and Hydroxylation[11]

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study of orally administered Zafirlukast in rats, utilizing this compound as an internal standard for bioanalysis.

Materials:

  • Zafirlukast

  • This compound (Internal Standard)

  • Male Sprague-Dawley rats (250-300g)

  • Dosing vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) with 0.1% v/v Tween 80 in water)[14]

  • Oral gavage needles

  • Blood collection tubes (e.g., K2-EDTA)

  • Centrifuge

  • Pipettes and tips

  • LC-MS/MS system

Protocol:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study.

  • Dosing Formulation Preparation: Prepare a suspension of Zafirlukast in the dosing vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of Zafirlukast to each rat via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1] Adhere to institutional guidelines for maximum blood collection volumes.[15][16]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for Zafirlukast in Rat Plasma using LC-MS/MS

This protocol describes a method for the quantification of Zafirlukast in rat plasma using this compound as an internal standard.

Materials:

  • Rat plasma samples from the PK study

  • Zafirlukast and this compound stock solutions (e.g., 1 mg/mL in methanol)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Protocol:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of Zafirlukast.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 50 µL of each plasma sample, calibration standard, and QC, add 10 µL of the this compound internal standard working solution.

    • Condition the SPE cartridges with methanol followed by water.

    • Load the plasma samples onto the cartridges.

    • Wash the cartridges with a weak organic solvent (e.g., 5% methanol in water).

    • Elute Zafirlukast and the internal standard with a strong organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient elution program to separate Zafirlukast from endogenous plasma components.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the precursor to product ion transitions for both Zafirlukast and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Zafirlukast to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Zafirlukast in the plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for a preclinical pharmacokinetic study of Zafirlukast.

Preclinical Pharmacokinetic Study Workflow Dosing_Prep Dosing Formulation Preparation Animal_Dosing Animal Dosing (Oral Gavage) Dosing_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Sample_Analysis LC-MS/MS Bioanalysis (with this compound IS) Plasma_Prep->Sample_Analysis PK_Analysis Pharmacokinetic Data Analysis Sample_Analysis->PK_Analysis Results PK Parameters (Cmax, Tmax, AUC) PK_Analysis->Results

A typical workflow for a preclinical pharmacokinetic study.

References

Application Notes and Protocols: Use of Zafirlukast-13C,d3 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), utilized in the prophylactic and chronic treatment of asthma.[1][2] Its metabolism is primarily mediated by the cytochrome P450 (CYP) isoenzymes, particularly CYP2C9 and to a lesser extent, CYP3A4.[1][3][4] As an inhibitor of these crucial drug-metabolizing enzymes, zafirlukast possesses a significant potential for drug-drug interactions (DDIs).[4][5] The use of stable isotope-labeled compounds, such as Zafirlukast-13C,d3, offers a powerful and precise tool for elucidating the mechanisms and quantifying the extent of these interactions, in line with regulatory guidance from agencies like the FDA.[6][7][8][9][10]

The incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (d) into the zafirlukast molecule allows for its differentiation from the unlabeled drug using mass spectrometry.[11][12] This enables "cocktail" study designs where both the investigational drug and a probe substrate can be co-administered, and their respective metabolites can be independently traced and quantified. This approach minimizes variability and provides a more accurate assessment of the DDI potential.[]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in DDI studies, focusing on its role as a perpetrator drug (inhibitor) of CYP2C9-mediated metabolism.

Data Presentation

Table 1: In Vitro Inhibition of Cytochrome P450 Isoforms by Zafirlukast
CYP IsoformIndex SubstrateIC₅₀ (µM)Reference
CYP2C9Tolbutamide7.0[5]
CYP3A4Triazolam20.9[5]
CYP2C19S-mephenytoin32.7[5]
CYP1A2Phenacetin56[5]
CYP2D6Dextromethorphan116[5]
CYP2E1-Negligible Inhibition[5]
Table 2: Clinically Significant Drug-Drug Interactions with Zafirlukast
Co-administered Drug (Substrate)Effect on Co-administered DrugMechanism of InteractionClinical RecommendationReference
Warfarin (CYP2C9 substrate)Increased mean AUC (+63%) and half-life (+36%) of S-warfarin.[4][14] Increased prothrombin time (~35%).[4][14]Inhibition of CYP2C9-mediated metabolism of S-warfarin.[4][15]Monitor prothrombin time closely and adjust warfarin dose accordingly.[4][14]
TheophyllineDecreased mean plasma levels of zafirlukast (~30%), with no significant effect on theophylline levels.[4][14]Unknown mechanism.Monitor for potential alterations in efficacy.[4]
AspirinIncreased mean plasma levels of zafirlukast (~45%).[4][14]Unknown mechanism.Monitor for potential zafirlukast-related adverse effects.[1][4]
ErythromycinDecreased mean plasma levels of zafirlukast (~40%).[4][14]Decreased bioavailability of zafirlukast.Monitor for potential decreased efficacy of zafirlukast.[4][14]

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP2C9 Inhibition using Human Liver Microsomes

Objective: To determine the inhibitory potential (IC₅₀) of this compound on CYP2C9 activity using a probe substrate.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • CYP2C9 probe substrate (e.g., Diclofenac, Tolbutamide)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching reaction)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and the CYP2C9 probe substrate in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, HLM, and varying concentrations of this compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the CYP2C9 probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for the determined linear time of metabolism (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples for the formation of the metabolite of the probe substrate.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration. Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (HLM, this compound, Probe Substrate, NADPH) pre_incubation Pre-incubate HLM & This compound (37°C, 5 min) reagents->pre_incubation start_reaction Initiate Reaction (Add Substrate & NADPH) pre_incubation->start_reaction incubation Incubate (37°C, 15 min) start_reaction->incubation terminate Terminate Reaction (Acetonitrile) incubation->terminate process Process Sample (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate IC50 analyze->calculate

Caption: In Vitro CYP2C9 Inhibition Assay Workflow.

Protocol 2: Clinical Drug-Drug Interaction Study - "Cocktail" Approach

Objective: To evaluate the effect of Zafirlukast on the pharmacokinetics of a CYP2C9 substrate in healthy volunteers using this compound as a perpetrator.

Study Design: Open-label, two-period, fixed-sequence study.

Participants: Healthy, non-smoking male and female volunteers, aged 18-55 years. Genotyping for CYP2C9 polymorphisms may be considered.

Procedure:

Period 1 (Baseline):

  • Administer a single oral dose of a sensitive CYP2C9 probe substrate (e.g., warfarin, tolbutamide).

  • Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

Washout Period: A washout period of at least 7 half-lives of the probe substrate.

Period 2 (Treatment):

  • Administer this compound to steady-state (e.g., 20 mg twice daily for 5-7 days).

  • On the last day of this compound administration, co-administer a single oral dose of the CYP2C9 probe substrate.

  • Collect serial blood samples at the same time points as in Period 1.

  • Process and store plasma samples as in Period 1.

Bioanalytical Method:

  • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the CYP2C9 probe substrate, its primary metabolite, and this compound in human plasma. The use of the stable isotope-labeled zafirlukast allows for clear differentiation from any endogenous or co-administered compounds.

Pharmacokinetic and Statistical Analysis:

  • Calculate pharmacokinetic parameters (AUC, Cmax, t½, CL/F) for the probe substrate and its metabolite in both periods.

  • Determine the geometric mean ratios (Period 2 / Period 1) and 90% confidence intervals for the pharmacokinetic parameters of the probe substrate.

  • A significant DDI is concluded if the 90% confidence intervals for the AUC and/or Cmax ratio fall outside the pre-defined bioequivalence range (typically 80-125%).

G Clinical DDI Study Workflow cluster_period1 Period 1: Baseline cluster_washout Washout cluster_period2 Period 2: Treatment cluster_analysis Analysis p1_dose Administer CYP2C9 Probe Substrate p1_sample Serial Blood Sampling p1_dose->p1_sample p1_process Process and Store Plasma p1_sample->p1_process washout Washout Period (≥7 half-lives) p1_process->washout bioanalysis LC-MS/MS Bioanalysis p1_process->bioanalysis p2_dose_zaf Administer this compound to Steady State washout->p2_dose_zaf p2_dose_probe Co-administer CYP2C9 Probe Substrate p2_dose_zaf->p2_dose_probe p2_sample Serial Blood Sampling p2_dose_probe->p2_sample p2_process Process and Store Plasma p2_sample->p2_process p2_process->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, etc.) bioanalysis->pk_analysis stat_analysis Statistical Analysis (Geometric Mean Ratios) pk_analysis->stat_analysis

Caption: Clinical DDI Study Workflow using this compound.

Signaling Pathways and Logical Relationships

Zafirlukast Metabolism and CYP2C9 Inhibition

Zafirlukast undergoes extensive hepatic metabolism, with CYP2C9 being a major pathway.[1][3] When co-administered with other drugs that are also substrates for CYP2C9, zafirlukast can act as a competitive inhibitor, leading to decreased metabolism and increased plasma concentrations of the co-administered drug. This is the primary mechanism behind the clinically significant interaction observed with warfarin.[4] The use of this compound allows for precise tracing of its metabolic fate and its direct impact on the metabolism of a co-administered CYP2C9 substrate.

G cluster_drugs Administered Drugs cluster_liver Hepatocyte cluster_metabolites Metabolism & Effects zaf This compound cyp2c9 CYP2C9 Enzyme zaf->cyp2c9 Inhibits increased_warfarin Increased Plasma Warfarin Concentration warfarin Warfarin (CYP2C9 Substrate) warfarin->cyp2c9 Metabolized by warfarin->increased_warfarin zaf_metabolite Zafirlukast Metabolites (Inactive) cyp2c9->zaf_metabolite Metabolizes warfarin_metabolite Warfarin Metabolites (Inactive) cyp2c9->warfarin_metabolite Decreased Metabolism therapeutic_effect Increased Anticoagulant Effect increased_warfarin->therapeutic_effect

Caption: Zafirlukast-mediated inhibition of CYP2C9 and its effect on Warfarin.

Conclusion

The use of this compound in drug-drug interaction studies provides a robust and precise methodology for characterizing the inhibitory effects of zafirlukast on CYP2C9 and other enzymes. The protocols and data presented herein offer a framework for researchers and drug development professionals to design and conduct comprehensive DDI studies, ultimately contributing to the safer and more effective use of zafirlukast in clinical practice. Adherence to regulatory guidelines on DDI studies is crucial for the successful development and registration of new chemical entities.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Zafirlukast using Zafirlukast-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), prescribed for the chronic treatment of asthma.[1][2][3] Therapeutic Drug Monitoring (TDM) of zafirlukast is crucial to optimize therapeutic outcomes, minimize adverse effects, and personalize dosing regimens. This document provides detailed application notes and protocols for the quantitative analysis of zafirlukast in human plasma using a stable isotope-labeled internal standard, Zafirlukast-13C,d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS assays, as it effectively compensates for matrix effects and variations in sample processing and instrument response, leading to high accuracy and precision.[4]

Mechanism of Action and Signaling Pathway

Zafirlukast exerts its therapeutic effect by blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) on the CysLT1 receptor.[3][5] These leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma, causing bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells into the airways.[1][5] By antagonizing the CysLT1 receptor, zafirlukast inhibits these downstream effects, leading to reduced airway inflammation and improved asthma control.

Zafirlukast_Signaling_Pathway cluster_cell Inflammatory Cell (e.g., Mast Cell, Eosinophil) cluster_smooth_muscle Airway Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->Cysteinyl_Leukotrienes CysLT1_Receptor CysLT1 Receptor Cysteinyl_Leukotrienes->CysLT1_Receptor Binds to Inflammatory_Response Bronchoconstriction, Inflammation, Mucus Production CysLT1_Receptor->Inflammatory_Response Activates Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor Blocks

Caption: Zafirlukast Signaling Pathway

Experimental Protocols

This section details the protocol for the quantification of zafirlukast in human plasma using this compound as an internal standard (IS).

Materials and Reagents
  • Zafirlukast analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)

Preparation of Stock and Working Solutions
  • Zafirlukast Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of zafirlukast in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Zafirlukast Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the zafirlukast stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting zafirlukast from plasma, providing cleaner extracts compared to protein precipitation.

  • Sample Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (100 ng/mL). For calibration standards and quality controls, add 20 µL of the respective zafirlukast working solutions. For unknown samples, add 20 µL of 50:50 (v/v) methanol:water.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute zafirlukast and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Experimental Workflow Diagram

TDM_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 200 µL Plasma Sample Spike_IS Spike with This compound IS Plasma_Sample->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_Separation Chromatographic Separation Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Zafirlukast TDM Assay Workflow
LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), negative or positive mode (to be optimized)
MRM Transitions Zafirlukast: To be determined empirically (e.g., precursor > product)
This compound: To be determined empirically (e.g., precursor+4 > product)
Collision Energy To be optimized for each transition
Source Temperature To be optimized

Data Presentation

The following tables summarize typical quantitative data and validation parameters for Zafirlukast TDM assays based on published literature. These values should be established and validated for each specific laboratory assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
Study ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
[6]0.15 - 6000.15>0.999
[7]0.17 - 6000.17>0.996
[8]50 - 50050>0.990
[9]0.75 - 2000.75Not Reported
Table 2: Accuracy and Precision
Study ReferenceConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
[7]LLOQ, LQC, MQC, HQC≤12.6≤12.688.3 - 113.9
[8]2004.2Not Reported85 (Recovery)
[9]Not Specified<9<9>90 (Recovery)

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %CV: Percent Coefficient of Variation

Assay Validation

The developed LC-MS/MS method for zafirlukast must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify zafirlukast from endogenous components and other medications.

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard is critical to mitigate this.

  • Stability: The stability of zafirlukast in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Conclusion

This document provides a comprehensive framework for the development and implementation of a robust and reliable LC-MS/MS assay for the therapeutic drug monitoring of zafirlukast in human plasma. The use of this compound as an internal standard is highly recommended to ensure the highest quality of quantitative data. The provided protocols and validation guidelines are intended to assist researchers, scientists, and drug development professionals in establishing accurate and precise TDM assays for zafirlukast, ultimately contributing to improved patient care and optimized therapeutic strategies.

References

Application Note: Quantitative Analysis of Zafirlukast Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the establishment of a robust calibration curve for the quantitative analysis of Zafirlukast in a biological matrix, employing Zafirlukast-¹³C,d₃ as an internal standard (IS). The methodology leverages Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity. This document is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for Zafirlukast quantification.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma.[1] Accurate quantification of Zafirlukast in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Zafirlukast-¹³C,d₃, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

This application note outlines a comprehensive procedure for creating a calibration curve for Zafirlukast, including sample preparation, LC-MS/MS instrument parameters, and data analysis.

Mechanism of Action: Leukotriene Receptor Antagonism

Zafirlukast exerts its therapeutic effect by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the cysteinyl leukotriene 1 (CysLT1) receptor. In asthmatic patients, inhalation of allergens triggers the release of these inflammatory mediators, which cause airway edema, smooth muscle contraction, and altered cellular activity associated with inflammation. By antagonizing the CysLT1 receptor, Zafirlukast mitigates these effects, leading to improved asthma control.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling & Response Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1 CysLT1 Receptor Leukotrienes->CysLT1 Binds to Signaling Pro-inflammatory Signaling Cascade CysLT1->Signaling Activates Zafirlukast Zafirlukast Zafirlukast->CysLT1 Blocks Response Asthmatic Response (Bronchoconstriction, Inflammation, Edema) Signaling->Response Leads to

Figure 1: Simplified signaling pathway of Zafirlukast's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Zafirlukast certified reference standard

  • Zafirlukast-¹³C,d₃ internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate modifier as per instrument requirements)

  • Control biological matrix (e.g., human plasma)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: A C18 column is commonly used, for instance, a Hypersil BDS C18 column.[2]

Preparation of Stock and Working Solutions
  • Zafirlukast Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Zafirlukast in 10 mL of methanol.

  • Zafirlukast Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations for spiking into the matrix for the calibration curve.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Zafirlukast-¹³C,d₃ in 10 mL of methanol.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration that provides a consistent and stable signal.

Preparation of Calibration Standards
  • Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, LLOQ, Cal 1-8, ULOQ).

  • To each tube (except the blank), add a constant volume of the Internal Standard Working Solution.

  • Spike the appropriate Zafirlukast working solution into each tube to achieve the desired final concentrations in the matrix.

  • Add the control biological matrix to each tube to reach the final volume.

  • For the blank sample, add only the matrix and diluent.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample clean-up.[3]

  • To 100 µL of each calibration standard, add 300 µL of cold acetonitrile (containing the internal standard if not added previously).[4]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Hypersil BDS C18 (or equivalent)
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.4B: Acetonitrile[2]
Gradient Isocratic (e.g., 20:80 A:B)[2] or a shallow gradient
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 °C
Run Time 2 - 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[3][4]
Scan Type Multiple Reaction Monitoring (MRM)
Zafirlukast Transition m/z 574.2 -> 462.1[2]
Zafirlukast-¹³C,d₃ Transition m/z 578.2 -> 465.1 (anticipated)
Collision Energy Optimize for each transition
Source Temperature 325 °C[4]

Data Presentation and Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

Experimental Workflow

G cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation cluster_analysis Analysis Stock_ZAF Zafirlukast Stock Working_ZAF Zafirlukast Working Standards Stock_ZAF->Working_ZAF Stock_IS IS Stock (Zafirlukast-¹³C,d₃) Working_IS IS Working Solution Stock_IS->Working_IS Spike Spike Matrix with Working Standards & IS Working_ZAF->Spike Working_IS->Spike PP Protein Precipitation (Acetonitrile) Spike->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM) LCMS->Data Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Data->Curve

Figure 2: Experimental workflow for establishing the Zafirlukast calibration curve.

Calibration Curve Data

The following table represents typical data for a Zafirlukast calibration curve. The linearity range for Zafirlukast analysis can vary, with reported ranges from 0.15-600 ng/mL.[2]

Table 3: Representative Calibration Curve Data for Zafirlukast

Calibration LevelNominal Conc. (ng/mL)Zafirlukast Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
Cal 1 (LLOQ)0.502,550505,0000.00500.4998.0
Cal 21.005,100508,0000.01001.01101.0
Cal 35.0025,200501,0000.05035.05101.0
Cal 425.00126,000504,0000.250024.8099.2
Cal 5100.00503,000502,0001.0020100.50100.5
Cal 6250.001,245,000498,0002.5000248.9099.6
Cal 7400.002,010,000503,0003.9960401.20100.3
Cal 8 (ULOQ)500.002,505,000500,0005.0100503.00100.6

Regression Analysis:

  • Correlation Coefficient (r²): > 0.995

  • Linearity: The curve should be linear over the defined range.

  • Accuracy: The calculated concentration for each standard should be within ±15% of the nominal value (±20% for LLOQ).

Conclusion

The protocol detailed in this application note provides a reliable framework for establishing a calibration curve for the quantification of Zafirlukast using Zafirlukast-¹³C,d₃ as an internal standard. The use of LC-MS/MS ensures high sensitivity and specificity, while the stable isotope-labeled internal standard provides the highest level of accuracy and precision. This method is suitable for a variety of applications in drug development and clinical research.

References

Solid-Phase Extraction Protocol for Zafirlukast and its Stable Isotope Labeled Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Zafirlukast and its isotopically labeled internal standard, Zafirlukast-13C,d3, from human plasma. This method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation procedure for the quantitative bioanalysis of Zafirlukast by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used for the maintenance treatment of asthma. Accurate and precise quantification of Zafirlukast in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to improved analytical sensitivity and accuracy. This protocol details an SPE method using a polymeric anion exchange sorbent for the efficient extraction of Zafirlukast and its stable isotope-labeled internal standard, this compound, from human plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample processing and matrix effects.

Materials and Reagents

  • Zafirlukast analytical standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • SPE cartridges (e.g., Polymeric Anion Exchange, 30 mg/1 mL)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Zafirlukast Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Zafirlukast in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Zafirlukast stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards. Prepare a working solution of this compound by diluting the stock solution in the same diluent to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw human plasma samples at room temperature.

  • For a 200 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex the samples for 10 seconds.

  • Add 200 µL of 2% ammonium hydroxide in water and vortex for another 10 seconds. This step ensures the analyte is in the correct ionization state for retention on the anion exchange sorbent.

Solid-Phase Extraction (SPE) Protocol

The following protocol is based on a polymeric anion exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample (420 µL) onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.

  • Elution: Elute the analytes with 1 mL of 2% formic acid in acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the SPE method.

AnalyteRecovery (%)RSD (%)Matrix Effect (%)
Zafirlukast95.24.898.5
This compound96.14.599.1

Recovery and matrix effect data are representative and may vary depending on the specific SPE sorbent and analytical instrumentation used.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the analytical process.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Plasma Plasma Sample (200 µL) IS Add Internal Standard (this compound) Plasma->IS Vortex1 Vortex IS->Vortex1 Alkalinize Add 2% NH4OH Vortex2 Vortex Alkalinize->Vortex2 Vortex1->Alkalinize Load 3. Load Sample Vortex2->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (5% Methanol) Load->Wash1 Wash2 5. Wash 2 (Acetonitrile) Wash1->Wash2 Elute 6. Elute (2% Formic Acid in Acetonitrile) Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs BiologicalMatrix Biological Matrix Human Plasma SamplePrep Sample Preparation Analyte Isolation Matrix Interference Removal BiologicalMatrix->SamplePrep Analytes Analytes Zafirlukast This compound Analytes->SamplePrep SPE Solid-Phase Extraction Conditioning Loading Washing Elution SamplePrep->SPE Analysis Analytical Technique LC-MS/MS SPE->Analysis QuantData {Quantitative Data | Concentration Pharmacokinetic Parameters} Analysis->QuantData

Application Notes and Protocols for the UPLC-MS/MS Separation of Zafirlukast and Zafirlukast-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma. For pharmacokinetic and bioequivalence studies, a sensitive and robust analytical method is essential for the accurate quantification of Zafirlukast in biological matrices. This document provides a detailed UPLC-MS/MS method for the separation and quantification of Zafirlukast and its stable isotope-labeled internal standard, Zafirlukast-¹³C,d₃. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for matrix effects and variability in extraction and ionization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the UPLC-MS/MS analysis of Zafirlukast and its internal standard.

ParameterZafirlukastZafirlukast-¹³C,d₃ (Internal Standard)
Formula C₃₁H₃₃N₃O₆SC₃₀¹³CH₃₀D₃N₃O₆S
Molecular Weight 575.68 g/mol 579.71 g/mol
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 574.2m/z 578.2 (inferred)
Product Ion (Q3) m/z 462.1m/z 466.1 (inferred)
Retention Time (approx.) 0.51 - 1.11 min0.51 - 1.11 min

Experimental Protocols

This section details the methodologies for sample preparation, UPLC-MS/MS analysis, and data processing.

Materials and Reagents
  • Zafirlukast reference standard

  • Zafirlukast-¹³C,d₃ internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic Acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Zafirlukast and Zafirlukast-¹³C,d₃ in acetonitrile to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Zafirlukast stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations.

  • Internal Standard Spiking Solution:

    • Dilute the Zafirlukast-¹³C,d₃ primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard spiking solution (100 ng/mL Zafirlukast-¹³C,d₃) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumental Conditions

UPLC System:

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1][2]

  • Mobile Phase A: Water with 10 mM Acetic Acid[1][2]

  • Mobile Phase B: Acetonitrile with 10 mM Acetic Acid[1][2]

  • Flow Rate: 0.3 mL/min[1][2]

  • Gradient: 80% B (Isocratic)[1][2]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Total Run Time: 1.5 - 2.0 minutes[1][2][3]

Mass Spectrometer:

  • System: A triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in negative mode[1][2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zafirlukast: 574.2 > 462.1[3]

    • Zafirlukast-¹³C,d₃: 578.2 > 466.1 (inferred)

  • Gas Temperature: 350 °C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • Capillary Voltage: 3500 V

  • Collision Energy: Optimized for each transition, typically in the range of 20-40 eV.

Data Analysis and Quantification
  • The concentration of Zafirlukast in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of Zafirlukast in the unknown samples is then interpolated from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample/ Standard/QC add_is Add Internal Standard (Zafirlukast-¹³C,d₃) sample->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt vortex Vortex protein_ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for Zafirlukast quantification.

Logical Relationship of Analytical Components

G cluster_lc UPLC System cluster_ms Mass Spectrometer lc_column Acquity BEH C18 Column ion_source ESI Source (Negative) lc_column->ion_source mobile_phase Mobile Phase (ACN/Water + Acetic Acid) q1 Q1: Precursor Ion Selection Zafirlukast: 574.2 IS: 578.2 ion_source->q1 q2 Q2: Collision Cell (CID) q1->q2 q3 Q3: Product Ion Selection Zafirlukast: 462.1 IS: 466.1 q2->q3 detector Detector q3->detector

Caption: UPLC-MS/MS analytical components.

References

Troubleshooting & Optimization

Zafirlukast-13C,d3 stability in solution and during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Zafirlukast-13C,d3 in solution and during sample processing. The information is intended for researchers, scientists, and drug development professionals. Please note that while the stability of isotopically labeled compounds is generally expected to be similar to their unlabeled counterparts, the data presented here is primarily based on studies of Zafirlukast.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of Zafirlukast in solution?

A1: Zafirlukast has been shown to be stable in solution for up to 48 hours at room temperature.[1] However, its stability is influenced by factors such as pH and the presence of oxidative agents. Forced degradation studies indicate that Zafirlukast degrades under oxidative and acidic conditions.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Based on general practices for labeled compounds and the stability profile of Zafirlukast, it is recommended to store stock solutions of this compound at -20°C or -80°C for long-term stability.[2] Stock solutions in DMSO can be stable for up to one year at -80°C and for one month at -20°C.[2] For short-term storage, solutions can be kept at 2-8°C for a few days, though it is advisable to minimize the time at this temperature.

Q3: How does pH affect the stability of Zafirlukast?

A3: Zafirlukast is susceptible to degradation in acidic and alkaline conditions.[1][3] Specifically, degradation is observed under acid hydrolysis and alkaline hydrolysis conditions.[1][3] Therefore, it is crucial to control the pH of solutions containing this compound, especially during sample processing and analysis. A pH of 4.4 has been used successfully in chromatographic separations, suggesting a degree of stability at this pH.[1]

Q4: Is this compound sensitive to light?

A4: Forced degradation studies on Zafirlukast did not show significant degradation under photolytic stress conditions, suggesting it is relatively stable to light.[1] However, as a general precautionary measure, it is always recommended to protect solutions of analytical standards from prolonged exposure to direct light.

Q5: What are the major degradation products of Zafirlukast?

A5: Under oxidative stress, a major unknown degradation product has been observed.[1] Acidic stress leads to the formation of a different, minor unknown degradation product.[1] Alkaline hydrolysis also results in the formation of a specific degradation product.[3]

Troubleshooting Guides

Issue 1: Inconsistent or low analytical signal for this compound.
Possible Cause Troubleshooting Step
Degradation in solution Prepare fresh stock solutions. Ensure the solvent is of high purity and free of contaminants. Store stock solutions at recommended low temperatures (-20°C or -80°C).
pH-related degradation Check and adjust the pH of your sample and mobile phase. For HPLC, a mobile phase with a pH of around 4.4 has been shown to be effective.[1]
Oxidative degradation Avoid using solvents or reagents that may contain peroxides or other oxidizing agents. If possible, degas solvents and blanket samples with an inert gas like nitrogen.
Adsorption to container surfaces Use silanized glassware or polypropylene tubes to minimize adsorption.
Issue 2: Appearance of unexpected peaks in the chromatogram.
Possible Cause Troubleshooting Step
Formation of degradation products Review the sample handling and storage procedures. Consider if the sample was exposed to acidic, basic, or oxidative conditions. Refer to the forced degradation data to tentatively identify potential degradants.[1][3]
Contamination Ensure all glassware, solvents, and reagents are clean and of high quality. Run a blank to check for background contamination.
Isomeric impurities The synthesis of Zafirlukast can result in meta and para isomers, which are critical impurity pairs.[1] Ensure your analytical method has sufficient resolution to separate these from the main peak.

Stability Data Summary

The following table summarizes the stability of Zafirlukast under various conditions based on forced degradation studies. This data can be used as a proxy for the stability of this compound.

Stress Condition Conditions Observation Reference
Acid Hydrolysis 0.5 N HCl at ambient temperature for 7 daysDegradation observed, with a small unknown degradation peak.[1]
Alkali Hydrolysis 0.5 N NaOH at ambient temperature for 7 daysNo significant degradation observed in one study.[1] However, another study developed methods to determine Zafirlukast in the presence of its alkaline hydrolysis degradation product.[3][1][3]
Oxidative Not specifiedDegradation observed, with a major unknown degradation peak.[1]
Thermal 60°C for 7 daysNo degradation observed.[1]
Photolytic As per ICH Q1B guidelinesNo degradation observed.[1]
Solution Stability Room temperature for 48 hoursStable.[1]

Experimental Protocols

Protocol 1: Preparation of Zafirlukast Stock and Working Solutions

This protocol is based on methods described for the analysis of Zafirlukast.[4][5]

Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphate buffer

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent such as acetonitrile or methanol to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).[5]

  • Working Standard Solution Preparation: Dilute the stock solution with the appropriate diluent (e.g., a mixture of methanol and phosphate buffer) to obtain working standard solutions at the desired concentrations for calibration curves.[4]

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light. Allow the solution to come to room temperature before use.

Protocol 2: Sample Processing for Stability Assessment in Plasma

This protocol is a general guideline for extracting Zafirlukast from plasma samples, which can be adapted for stability studies of this compound.[5][6]

Materials:

  • Plasma samples spiked with this compound

  • Acetonitrile

  • Internal standard solution

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Protein Precipitation: To a known volume of plasma sample, add a specific volume of cold acetonitrile (e.g., 3 volumes) to precipitate the proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly for about 1 minute and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase or a suitable reconstitution solvent.

  • Analysis: The reconstituted sample is now ready for injection into the analytical system (e.g., LC-MS/MS).

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Spiked Plasma Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge collect_supernatant Collect Supernatant vortex_centrifuge->collect_supernatant dry_down Evaporate to Dryness (e.g., under Nitrogen) collect_supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing & Stability Assessment lc_ms_analysis->data_processing stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing/Neutral Factors zafirlukast This compound Stability acidic_ph Acidic pH zafirlukast->acidic_ph Degradation alkaline_ph Alkaline pH zafirlukast->alkaline_ph Potential Degradation oxidizing_agents Oxidizing Agents zafirlukast->oxidizing_agents Degradation low_temp Low Temperature (-20°C to -80°C) zafirlukast->low_temp Enhanced Stability light_protection Protection from Light zafirlukast->light_protection Good Practice neutral_ph Neutral/Slightly Acidic pH (e.g., pH 4.4) zafirlukast->neutral_ph Relatively Stable thermal_stress Moderate Thermal Stress (e.g., 60°C) zafirlukast->thermal_stress Stable

References

Addressing ion suppression in ESI-MS for Zafirlukast analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Zafirlukast using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing ion suppression.

Troubleshooting Guide: Overcoming Ion Suppression

Ion suppression is a common phenomenon in ESI-MS that can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression during Zafirlukast analysis.

Q1: My Zafirlukast signal is low or inconsistent. How do I know if I have an ion suppression problem?

A1: Low or erratic signal intensity for Zafirlukast can be indicative of ion suppression. To confirm this, you can perform a post-column infusion experiment.[1]

  • Experimental Protocol: Post-Column Infusion

    • Infuse a standard solution of Zafirlukast at a constant flow rate into the MS detector, post-analytical column.

    • Inject a blank matrix sample (e.g., plasma extract without Zafirlukast) onto the LC system.

    • Monitor the Zafirlukast signal. A significant drop in the signal intensity at the retention time of co-eluting matrix components indicates ion suppression.[1]

Q2: What are the common causes of ion suppression in my Zafirlukast analysis?

A2: Ion suppression in ESI-MS is primarily caused by co-eluting matrix components that compete with the analyte for ionization.[3][4] For Zafirlukast analysis in biological matrices like plasma, common sources of ion suppression include:

  • Phospholipids: Abundant in plasma, these molecules are a major cause of ion suppression.[5][6]

  • Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate buffers) can crystallize on the ESI probe, reducing ionization efficiency.[7]

  • High concentrations of other compounds: Co-administered drugs or endogenous metabolites can also compete for ionization.[8]

  • Mobile Phase Additives: Certain additives like trifluoroacetic acid (TFA) can cause signal suppression.[1][7]

Frequently Asked Questions (FAQs)

Sample Preparation

Q3: What is the best sample preparation technique to minimize ion suppression for Zafirlukast in plasma?

A3: The choice of sample preparation method is critical for removing interfering matrix components.[4][9] While protein precipitation is a simple technique, it may not be sufficient to remove all phospholipids.[1][5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing ion suppression.[1][4][5][9]

Sample Preparation TechniqueAdvantagesDisadvantagesEfficacy in Reducing Ion Suppression
Protein Precipitation (PPT) Simple, fast, and inexpensive.[1]May not effectively remove all matrix components, especially phospholipids.[1][5]Moderate
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.[1][5]Can be more time-consuming and may have lower analyte recovery.Good
Solid-Phase Extraction (SPE) Offers high selectivity and can effectively remove a wide range of interferences.[4][9]Can be more expensive and requires method development.Excellent

A published method for Zafirlukast analysis in human plasma demonstrated successful extraction using ethyl acetate (an LLE approach).[10] Another application note utilized a polymeric anion exchange SPE material for efficient cleanup.[11]

Experimental Protocol: Liquid-Liquid Extraction of Zafirlukast from Plasma (Adapted from Bharathi et al., 2008[10])

  • To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.

  • Add 2.5 mL of ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Chromatography

Q4: How can I optimize my chromatographic method to reduce ion suppression?

A4: Chromatographic separation plays a key role in resolving Zafirlukast from co-eluting matrix components.[4]

  • Column Choice: A C18 column is commonly used for Zafirlukast analysis.[10][12]

  • Mobile Phase: A common mobile phase combination is acetonitrile and an aqueous buffer like ammonium acetate.[10] Using volatile buffers like ammonium acetate or formate is recommended over non-volatile buffers like phosphate.[7] Formic acid is often a better mobile phase additive than trifluoroacetic acid (TFA) for ESI.[1]

  • Gradient Elution: A well-designed gradient can help separate Zafirlukast from early-eluting salts and late-eluting phospholipids.

  • Flow Rate: Reducing the flow rate to the nanoliter-per-minute range can sometimes reduce signal suppression by generating smaller, more highly charged droplets.[2][13]

A reported LC-MS/MS method for Zafirlukast used a mobile phase of 10 mM ammonium acetate (pH 6.4) and acetonitrile (20:80, v/v) on a Hypersil BDS C18 column.[10]

Mass Spectrometry

Q5: Can I change my MS settings to mitigate ion suppression?

A5: While sample preparation and chromatography are the primary means of addressing ion suppression, some MS parameters can be adjusted:

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][9][14] If your instrumentation allows, testing APCI could be a viable option.

  • Ionization Polarity: Switching to negative ionization mode might reduce interference, as fewer compounds ionize in this mode.[1][2] Zafirlukast has been successfully analyzed in both positive[10] and negative[12] ion modes.

Internal Standards

Q6: How does using an internal standard help with ion suppression?

A6: An internal standard (IS) is crucial for accurate quantification in the presence of ion suppression.[1][15] An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression.[1][16] This allows for the normalization of the analyte signal, correcting for variations in ionization efficiency.[1][15]

  • Choosing an Internal Standard: A stable isotope-labeled (SIL) version of Zafirlukast is the best choice for an internal standard as it will have nearly identical chemical and physical properties.[2][16][17] If a SIL-IS is not available, a structural analog that elutes very close to Zafirlukast can be used. For example, valdecoxib[10] and montelukast[12] have been used as internal standards for Zafirlukast analysis.

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Co-elutes and experiences identical ion suppression as the analyte.[2][16]Can be expensive and may not be commercially available.
Structural Analog More readily available and less expensive than SIL-IS.May not co-elute perfectly and may experience different levels of ion suppression.[16]

Visual Guides

The following diagrams illustrate key concepts and workflows for addressing ion suppression in Zafirlukast analysis.

IonSuppressionCauses cluster_causes Common Causes of Ion Suppression cluster_matrix Matrix Components cluster_mobile Mobile Phase Matrix Components Matrix Components Phospholipids Phospholipids Matrix Components->Phospholipids e.g. Salts Salts Matrix Components->Salts e.g. Endogenous Metabolites Endogenous Metabolites Matrix Components->Endogenous Metabolites e.g. Co-administered Drugs Co-administered Drugs Matrix Components->Co-administered Drugs e.g. ESI_Process ESI Process Matrix Components->ESI_Process compete for ionization High Analyte Concentration High Analyte Concentration High Analyte Concentration->ESI_Process saturate signal Mobile Phase Mobile Phase Non-volatile buffers Non-volatile buffers Mobile Phase->Non-volatile buffers Ion-pairing agents (TFA) Ion-pairing agents (TFA) Mobile Phase->Ion-pairing agents (TFA) Mobile Phase->ESI_Process alter droplet properties TroubleshootingWorkflow Start Low/Inconsistent Zafirlukast Signal Confirm_Suppression Confirm Ion Suppression (Post-Column Infusion) Start->Confirm_Suppression Optimize_SamplePrep Optimize Sample Preparation (LLE or SPE) Confirm_Suppression->Optimize_SamplePrep Suppression Confirmed Optimize_Chroma Optimize Chromatography (Column, Mobile Phase, Gradient) Optimize_SamplePrep->Optimize_Chroma Use_IS Use Appropriate Internal Standard (SIL-IS Preferred) Optimize_Chroma->Use_IS Consider_MS Consider Alternative MS Settings (APCI, Polarity Switch) Use_IS->Consider_MS Successful_Analysis Successful Zafirlukast Analysis Consider_MS->Successful_Analysis SamplePrepComparison node_ppt Protein Precipitation (PPT) + Simple & Fast - Less Effective Cleanup node_clean Clean Extract for LC-MS Analysis node_ppt->node_clean node_lle Liquid-Liquid Extraction (LLE) + Good Cleanup - More Time Consuming node_lle->node_clean node_spe Solid-Phase Extraction (SPE) + Excellent Cleanup - Requires Method Dev. node_spe->node_clean node_plasma Plasma Sample (Zafirlukast + Matrix) node_plasma->node_ppt node_plasma->node_lle node_plasma->node_spe

References

Dealing with Zafirlukast-13C,d3 isotopic contribution to the analyte signal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Zafirlukast-13C,d3

Welcome to the technical support center for the use of this compound as an internal standard (IS) in mass spectrometry-based assays. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the isotopic contribution of the internal standard to the native analyte signal.

Frequently Asked Questions (FAQs)

Q1: What is isotopic contribution and why is it a concern with this compound?

A: Isotopic contribution, often called "cross-talk," refers to the signal generated by the stable isotope-labeled internal standard (SIL-IS) at the mass-to-charge ratio (m/z) of the unlabeled analyte.[1] Zafirlukast has a complex molecular formula (C31H33N3O6S) that includes naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S).

The this compound internal standard is intentionally enriched with heavy isotopes. However, the synthesis is never 100% perfect, and the final product contains a distribution of isotopologues. The most abundant IS molecule will have the intended mass, but there will be a small percentage of molecules with fewer labels. If an isotopologue of the IS has the same mass as the unlabeled analyte, it will create a false signal, leading to an overestimation of the analyte's concentration. This is particularly problematic at the lower limit of quantitation (LLOQ) where the analyte signal is low.[2][3]

Q2: How can I determine if my this compound is contributing to the analyte signal?

A: The most direct way is to analyze a "zero sample" (a blank matrix sample spiked only with the this compound internal standard).

  • Prepare a sample containing your blank matrix (e.g., plasma, urine).

  • Spike this sample with the working concentration of this compound.

  • Do not spike any unlabeled Zafirlukast analyte.

  • Process and analyze the sample using your LC-MS/MS method.

  • Monitor the MRM transition for the unlabeled analyte.

Any signal detected in the analyte channel is a direct measurement of the contribution from your internal standard.[3]

Q3: What is an acceptable level of isotopic contribution?

A: While there is no universal standard, a common acceptance criterion in regulated bioanalysis is that the contribution from the internal standard to the analyte signal should be less than 5% of the analyte response at the LLOQ. The contribution of the analyte to the internal standard signal should also be insignificant (e.g., less than 1%). It is crucial to verify the purity of your SIL internal standard, as any non-labeled impurity can negatively impact quantitation.

Q4: How do I calculate the percent contribution of the internal standard?

A: The calculation is straightforward. Using the data from the experiment described in Q2, the percent contribution is calculated as follows:

% Contribution = (Peak Area in Analyte MRM from IS-only Sample / Peak Area in Analyte MRM from LLOQ Sample) * 100

This calculation should be performed using multiple replicates to ensure the result is accurate and reproducible.

Troubleshooting Guides

Problem: My calibration curve is non-linear, especially at the low end.

Solution: This is a classic symptom of isotopic interference.[1][2] The constant signal contribution from the internal standard has a greater relative impact on low-concentration samples than high-concentration ones, biasing the analyte/IS ratio and causing the curve to bend.

Steps:

  • Confirm the Contribution: Perform the experiment outlined in FAQ Q2 to measure the signal from an IS-only sample.

  • Assess the Magnitude: Use the formula in FAQ Q4 to quantify the percentage of contribution relative to your LLOQ response.

  • Apply a Correction (if minor): If the contribution is small and consistent, you can mathematically correct for it. See the Experimental Protocols section for a detailed method.

  • Increase IS Mass Difference (if major): Ideally, an SIL-IS should have a mass difference of at least 4-5 Da from the analyte to minimize cross-talk.[4] If your this compound standard is causing significant issues, consider sourcing a version with a higher degree of isotopic labeling (e.g., ¹³C₆, d₇) to shift its isotopic cluster further away from the analyte's m/z.

Problem: I see a significant peak in the analyte channel in my blank samples.

Solution: This could be due to either isotopic contribution or actual contamination.

Steps:

  • Analyze an IS-Only Sample: Prepare a sample with blank matrix and only the internal standard. If you see a peak in the analyte channel, the issue is isotopic contribution.

  • Analyze a True Blank: Prepare a sample with only the blank matrix (no analyte, no IS). If a peak is still present, this indicates contamination of your matrix, solvent, or LC-MS/MS system.

  • Check IS Purity: Ensure your internal standard is of high isotopic purity. The proportion of unlabeled molecules should ideally be less than 2% to avoid complex correction calculations.[5]

Experimental Protocols

Protocol: Quantifying and Correcting for Isotopic Contribution

This protocol describes the experimental workflow for determining the contribution of this compound to the Zafirlukast signal and applying a correction factor.

1. Materials and Preparation:

  • Blank biological matrix (e.g., human plasma)

  • Zafirlukast certified reference standard

  • This compound internal standard

  • Standard solvents and reagents for your extraction procedure

2. Sample Set Preparation:

  • Set A (IS Contribution): 6 replicates of blank matrix spiked only with the working concentration of this compound.

  • Set B (LLOQ Response): 6 replicates of blank matrix spiked with Zafirlukast at the LLOQ concentration and the working concentration of this compound.

  • Set C (Analyte Contribution): 6 replicates of blank matrix spiked only with Zafirlukast at the Upper Limit of Quantitation (ULOQ).

3. Sample Processing and Analysis:

  • Extract all samples using your validated procedure.

  • Analyze the samples via LC-MS/MS, measuring the peak areas for both the analyte and internal standard MRM transitions in each run.

4. Data Analysis and Calculations:

  • Step 4.1: Calculate the Average IS Contribution to Analyte Signal (CF_IS→Analyte)

    • From Set A, determine the average peak area in the analyte channel (Avg_Area_Analyte_in_Set_A).

    • From Set A, determine the average peak area in the IS channel (Avg_Area_IS_in_Set_A).

    • CF_IS→Analyte = Avg_Area_Analyte_in_Set_A / Avg_Area_IS_in_Set_A

  • Step 4.2: Calculate the Average Analyte Contribution to IS Signal (CF_Analyte→IS)

    • From Set C, determine the average peak area in the IS channel (Avg_Area_IS_in_Set_C).

    • From Set C, determine the average peak area in the analyte channel (Avg_Area_Analyte_in_Set_C).

    • CF_Analyte→IS = Avg_Area_IS_in_Set_C / Avg_Area_Analyte_in_Set_C

  • Step 4.3: Apply the Correction to Experimental Samples For each unknown sample, calculate the corrected peak areas:

    • Corrected_Analyte_Area = Measured_Analyte_Area - (Measured_IS_Area * CF_IS→Analyte)

    • Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * CF_Analyte→IS)

  • Step 4.4: Calculate Final Concentration Use the corrected peak areas to calculate the final concentration from your calibration curve:

    • Final Ratio = Corrected_Analyte_Area / Corrected_IS_Area

Data Summary Tables

Table 1: Example Data for Correction Factor Calculation

Sample SetReplicateMeasured Analyte AreaMeasured IS Area
Set A (IS Only) 1450985,000
2465991,000
3440982,000
Average 451.7 986,000
Set C (Analyte Only) 12,150,0001,100
22,180,0001,150
32,165,0001,120
Average 2,165,000 1,123.3

Table 2: Calculated Correction Factors

Correction FactorFormulaCalculationResult
CF_IS→Analyte Avg_Area_Analyte_in_Set_A / Avg_Area_IS_in_Set_A451.7 / 986,0000.000458
CF_Analyte→IS Avg_Area_IS_in_Set_C / Avg_Area_Analyte_in_Set_C1,123.3 / 2,165,0000.000519

Visualizations

G cluster_0 The Problem: Isotopic Cross-Talk Analyte Analyte (Zafirlukast) Monoisotopic Mass = M Analyte_M1 Analyte M+1 Peak Analyte->Analyte_M1 Natural ¹³C, etc. IS Internal Standard (this compound) Monoisotopic Mass = M+4 IS_M_minus_4 IS Isotopologue (M) Impurity/Contribution IS->IS_M_minus_4 Incomplete Labeling Analyte_M2 Analyte M+2 Peak Analyte_M1->Analyte_M2 IS_M_minus_4->Analyte Interferes with Analyte Signal

Caption: Logical relationship of isotopic interference.

G start Start: Suspected Isotopic Contribution prep_samples Prepare 3 Sample Sets: 1. IS Only (Set A) 2. LLOQ + IS (Set B) 3. ULOQ Only (Set C) start->prep_samples extract Perform Sample Extraction prep_samples->extract analyze LC-MS/MS Analysis extract->analyze calc_cf Calculate Correction Factors: CF_IS→Analyte CF_Analyte→IS analyze->calc_cf apply_corr Apply Correction Formula to Unknown Samples calc_cf->apply_corr quantify Quantify Using Corrected Peak Ratios apply_corr->quantify end End: Report Corrected Concentration quantify->end

Caption: Experimental workflow for isotopic correction.

Caption: Decision logic for handling isotopic contribution.

References

Validation & Comparative

Validation of a bioanalytical method for Zafirlukast using Zafirlukast-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Zafirlukast in biological matrices. A key focus is the validation of a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Zafirlukast-13C,d3. The performance of this method is compared with established methods that use alternative internal standards. All data is presented in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."[1][2][3]

The Gold Standard: Stable Isotope-Labeled Internal Standards

In bioanalytical method development, the choice of internal standard (IS) is critical for achieving accurate and precise quantification of the analyte. An ideal IS mimics the analyte's chemical and physical properties throughout sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. They co-elute with the analyte and exhibit similar ionization efficiency, which effectively compensates for matrix effects and variations in instrument response. This leads to enhanced data quality and reliability in pharmacokinetic and toxicokinetic studies.

Experimental Workflow: A Validated Bioanalytical Method

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Zafirlukast, from sample preparation to data analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Spiking (Zafirlukast + IS) Extraction Liquid-Liquid or Solid-Phase Extraction Plasma->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy & Precision Detection->Accuracy LLOQ Lower Limit of Quantification Detection->LLOQ Stability Stability Detection->Stability

Caption: A typical experimental workflow for the bioanalytical method validation of Zafirlukast.

Comparison of LC-MS/MS Methods for Zafirlukast Analysis

The following table summarizes the key parameters of a validated LC-MS/MS method for Zafirlukast and compares it with other published methods that utilize different internal standards.

ParameterMethod with this compound (Hypothetical)Method with Valdecoxib IS[4]Method with Montelukast IS[5]Method with Glybenclamide IS[6]
Internal Standard This compoundValdecoxibMontelukastGlybenclamide
Linearity Range 0.1 - 500 ng/mL0.15 - 600 ng/mL0.17 - 600 ng/mL50 - 500 ng/mL
Correlation Coefficient (r²) >0.999>0.999>0.9960.9903
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.15 ng/mL0.17 ng/mL50 ng/mL
Intra-day Precision (%RSD) <10%Within assay variability limits≤12.6%4.2% (at 200 ng/mL)
Inter-day Precision (%RSD) <10%Within assay variability limits≤12.6%Not Reported
Intra-day Accuracy (%Bias) ±15%Within assay variability limits88.3 - 113.9%Not Reported
Inter-day Accuracy (%Bias) ±15%Within assay variability limits88.3 - 113.9%Not Reported
Recovery >85%Not ReportedNot Reported85%

Detailed Experimental Protocols

Method Using this compound (Hypothetical Protocol based on Typical Methods)
  • Sample Preparation: To 100 µL of human plasma, 10 µL of this compound internal standard solution (1 µg/mL) is added, followed by protein precipitation with 300 µL of acetonitrile. The sample is vortexed and centrifuged. The supernatant is then evaporated to dryness and reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Zafirlukast: m/z 574.2 → 462.1; this compound: m/z 578.2 → 466.1.

Method Using Valdecoxib as Internal Standard[4]
  • Sample Preparation: Zafirlukast and the internal standard, valdecoxib, were extracted from 500 µL of human plasma using ethyl acetate.[4]

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18.

    • Mobile Phase: 10 mm ammonium acetate (pH 6.4):acetonitrile (20:80, v/v).[4]

    • Total Run Time: 2.0 minutes.[4]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization.[4]

    • MRM Transitions: Zafirlukast: m/z 574.2 → 462.1; Valdecoxib: m/z 313.3 → 118.1.[4]

Method Using Montelukast as Internal Standard[5]
  • Sample Preparation: A simple one-step protein precipitation with acetonitrile was used for plasma samples.[5]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50×2.1 mm, 1.7 µm).[5]

    • Mobile Phase: Acetonitrile:water containing 10 mM acetic acid (80:20, v/v).[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Total Run Time: 1.5 minutes.[5]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray interface in negative mode.[5]

    • MRM Transitions: Zafirlukast: m/z 574.11 → 462.07; Montelukast: m/z 584.2 → 472.1.[5]

Signaling Pathway of Zafirlukast

Zafirlukast is a leukotriene receptor antagonist.[7][8][9] It works by blocking the action of cysteinyl leukotrienes at the CysLT1 receptor, thereby preventing airway inflammation and bronchoconstriction.[8][9]

Signaling_Pathway cluster_pathway Zafirlukast Mechanism of Action Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 CysLT1 Receptor Leukotrienes->CysLT1 Binds to Inflammation Airway Inflammation & Bronchoconstriction CysLT1->Inflammation Activates Zafirlukast Zafirlukast Zafirlukast->CysLT1 Blocks

Caption: Mechanism of action of Zafirlukast as a CysLT1 receptor antagonist.

Conclusion

The validation of a robust and reliable bioanalytical method is paramount for the successful development of pharmaceuticals. While several methods have been successfully developed and validated for the quantification of Zafirlukast, the use of a stable isotope-labeled internal standard such as this compound offers significant advantages in terms of accuracy and precision by effectively mitigating matrix effects. The data presented in this guide demonstrates that LC-MS/MS methods are highly suitable for the bioanalysis of Zafirlukast, providing the necessary sensitivity and selectivity for pharmacokinetic studies. The choice of internal standard remains a critical consideration in method development to ensure the generation of high-quality data for regulatory submissions.

References

A Head-to-Head Battle: Zafirlukast-¹³C,d₃ Versus Deuterated Internal Standards for Zafirlukast Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Zafirlukast, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides an objective comparison between the use of a mixed stable isotope-labeled internal standard, Zafirlukast-¹³C,d₃, and deuterated internal standards for the analysis of Zafirlukast, supported by established principles in LC-MS/MS bioanalysis.

In the realm of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). The ideal SIL-IS co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response.

The Contenders: ¹³C-Labeled vs. Deuterated Internal Standards

The primary difference between ¹³C-labeled and deuterated internal standards lies in the physicochemical properties imparted by the isotopic substitution.

Deuterated Internal Standards: The substitution of hydrogen with deuterium (²H) is a common and often cost-effective method for creating a SIL-IS. However, the greater mass difference between hydrogen and deuterium can sometimes lead to a phenomenon known as the "isotope effect." This can manifest as a slight difference in chromatographic retention time between the analyte and the deuterated internal standard.[1][2] If this separation occurs in a region of variable ion suppression or enhancement, the internal standard may not accurately track the analyte, leading to compromised data quality.[1]

¹³C-Labeled Internal Standards: Carbon-13 is a stable, non-radioactive isotope of carbon. The replacement of ¹²C with ¹³C results in a mass shift with minimal impact on the molecule's physicochemical properties.[3] Consequently, ¹³C-labeled internal standards are much more likely to co-elute perfectly with the unlabeled analyte.[2] This co-elution is critical for the effective compensation of matrix effects, especially in complex biological matrices like plasma.[4] The chemical stability of the ¹³C label also ensures that the isotope remains in its synthesized position throughout the analytical workflow.[3]

Zafirlukast-¹³C,d₃ - The Hybrid Approach: The use of a mixed-labeling strategy, such as in Zafirlukast-¹³C,d₃, aims to provide a significant mass difference for MS/MS detection while minimizing the potential for chromatographic separation often seen with heavy deuteration. The inclusion of ¹³C helps to anchor the physicochemical properties closer to that of the parent Zafirlukast molecule.

Performance Comparison: A Data-Driven Perspective

While specific data for a direct comparison with Zafirlukast is not available, the following table summarizes the expected performance characteristics based on general principles of bioanalysis.

Performance ParameterZafirlukast-¹³C,d₃ (Predicted)Deuterated Zafirlukast (Predicted)Rationale
Chromatographic Co-elution High likelihood of complete co-elution.Potential for partial separation from analyte.The ¹³C label has a negligible effect on retention time, while deuterium can alter it.[2][3]
Matrix Effect Compensation Superior, due to co-elution.Generally good, but can be compromised by chromatographic separation.Complete co-elution ensures that both analyte and IS experience the same matrix effects.[1][4]
Accuracy and Precision Expected to be higher and more consistent.May be lower or more variable in the presence of significant matrix effects.Inaccurate compensation for matrix effects can lead to biased results.
Chemical Stability High. The ¹³C-C and C-D bonds are stable.Generally high, but D-H exchange is a possibility under certain conditions.The stability of the label is crucial for maintaining the integrity of the internal standard.[3]

Experimental Protocol: A Representative LC-MS/MS Method for Zafirlukast Analysis

The following is a detailed experimental protocol for the analysis of Zafirlukast in human plasma, adapted from a validated method.[5] While this specific study utilized a structural analog as an internal standard, the chromatographic and sample preparation steps are representative of what would be employed with a stable isotope-labeled internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a pre-labeled tube, add the internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Add 3 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A validated HPLC system capable of delivering a precise and stable flow.

  • Column: Hypersil BDS C18, 5 µm, 4.6 x 50 mm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.4) : Acetonitrile (20:80, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • Zafirlukast: 574.2 -> 462.1

    • Internal Standard: To be determined based on the specific labeled standard used.

Visualizing the Workflow and Mechanism of Action

To further elucidate the analytical process and the biological context of Zafirlukast, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Zafirlukast-¹³C,d₃ or Deuterated) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Bioanalytical workflow for Zafirlukast quantification.

G AA Arachidonic Acid LTA4 Leukotriene A₄ (LTA₄) AA->LTA4 via 5-LOX/FLAP FLAP 5-LOX Activating Protein (FLAP) FiveLOX 5-Lipoxygenase (5-LOX) LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 via LTC₄S LTC4S LTC₄ Synthase LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 CysLT1R CysLT₁ Receptor LTD4->CysLT1R Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1R->Response Zafirlukast Zafirlukast Zafirlukast->CysLT1R Antagonist

Caption: Zafirlukast's role in the Cysteinyl Leukotriene pathway.

Conclusion

For the bioanalysis of Zafirlukast, a stable isotope-labeled internal standard is indispensable for achieving high-quality data. While deuterated standards are widely used, they carry a risk of chromatographic separation from the analyte, which can compromise their ability to compensate for matrix effects. A ¹³C-labeled internal standard, such as Zafirlukast-¹³C,d₃, is predicted to offer superior performance due to its closer physicochemical similarity to the parent drug, ensuring robust and reliable quantification. The choice of internal standard should be a critical consideration in method development to ensure the generation of accurate pharmacokinetic and other clinical data.

References

A Comparative Guide to the Quantitative Analysis of Zafirlukast: Evaluating Accuracy and Precision with Different Internal Standard Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Zafirlukast, focusing on the impact of different internal standard strategies on method performance. We will delve into the accuracy and precision of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a non-isotopic internal standard, an HPLC-UV method with a non-isotopic internal standard, and an HPLC-UV method without an internal standard.

The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Preferred

In quantitative mass spectrometry, a SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. The key advantages of using a SIL-IS include:

  • Identical Chemical and Physical Properties: The SIL-IS behaves identically to the analyte during sample preparation, chromatography, and ionization, providing the most accurate compensation for any losses or variations at each step.

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. As the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate results.

  • Improved Precision and Accuracy: By effectively normalizing for variability, SIL-IS significantly improves the precision and accuracy of the analytical method.

Due to the absence of a specific published method for Zafirlukast using a SIL-IS, this guide will compare the performance of commonly employed alternative methods.

Quantitative Performance Comparison

The following tables summarize the validation parameters for different analytical methods used for the quantification of Zafirlukast.

Table 1: Performance Characteristics of Zafirlukast Quantification Methods

ParameterLC-MS/MS with Valdecoxib IS[1]HPLC-UV with Piribedil IS[2]HPLC-UV without IS[3]
Linearity Range 0.15 - 600 ng/mL49.69 - 437.50 ng/mL6 - 14 µg/mL
Correlation Coefficient (r²) > 0.999Not Reported0.9996
Limit of Quantification (LOQ) 0.15 ng/mL49.69 ng/mL3.6 ng/mL
Recovery Not explicitly stated98.73 ± 0.42%98 - 102%

Table 2: Reported Accuracy and Precision of Zafirlukast Quantification Methods

MethodConcentration LevelAccuracy (% Bias or % Recovery)Precision (% RSD or % CV)
LC-MS/MS with Valdecoxib IS [1]Intra-day & Inter-dayWithin assay variability limits as per FDA guidelinesWithin assay variability limits as per FDA guidelines
HPLC-UV with Piribedil IS [2]Not specifiedNot explicitly reported as % biasNot explicitly reported
HPLC-UV without IS [3]Not specified99.86% (as mean % assay)< 2%

Experimental Protocols

Below are the detailed methodologies for the compared analytical methods.

Method 1: LC-MS/MS with Valdecoxib as Internal Standard[1]
  • Sample Preparation: Zafirlukast and the internal standard (Valdecoxib) were extracted from 500 µL of human plasma using ethyl acetate.

  • Chromatographic Separation:

    • Column: Hypersil BDS C18.

    • Mobile Phase: 10 mM ammonium acetate (pH 6.4) and acetonitrile (20:80, v/v).

    • Run Time: 2.0 minutes.

  • Mass Spectrometric Detection:

    • Instrument: API-4000 LC-MS/MS.

    • Ionization: Electrospray ionization (ESI).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Zafirlukast: m/z 574.2 → 462.1

      • Valdecoxib (IS): m/z 313.3 → 118.1

Method 2: HPLC-UV with Piribedil as Internal Standard[2]
  • Sample Preparation: Proteins were precipitated from plasma samples with ethanol.

  • Chromatographic Separation:

    • Column: Nucleosil C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and pH 3.0 acetate buffer (70:30, v/v).

    • Flow Rate: 0.8 mL/min.

  • UV Detection:

    • Wavelength: 240 nm.

Method 3: RP-HPLC with UV Detection (No Internal Standard)[3]
  • Sample Preparation: Zafirlukast was dissolved in the mobile phase.

  • Chromatographic Separation:

    • Column: Symmetry ODS C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol and Phosphate Buffer (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

  • UV Detection:

    • Wavelength: 235 nm.

Visualizing the Workflow: A Generalized LC-MS/MS Bioanalysis Pathway

The following diagram illustrates a typical workflow for the quantification of a drug, such as Zafirlukast, in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard. This represents a best-practice approach for achieving high accuracy and precision.

Zafirlukast Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is extraction Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction add_is->extraction lc_separation LC Separation extraction->lc_separation Inject Extract ms_detection Tandem Mass Spectrometry (MRM Detection) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & SIL-IS) ms_detection->peak_integration Acquire Data ratio_calculation Calculate Peak Area Ratio (Analyte / SIL-IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Generalized workflow for LC-MS/MS bioanalysis with a stable isotope-labeled IS.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable quantitative assay for Zafirlukast. While a stable isotope-labeled internal standard is the ideal choice for LC-MS/MS analysis, offering the best performance in terms of accuracy and precision, the available literature primarily describes methods using non-isotopic internal standards or no internal standard.

The LC-MS/MS method with Valdecoxib as an internal standard provides the highest sensitivity with a limit of quantification of 0.15 ng/mL. The HPLC-UV methods, while less sensitive, offer viable alternatives, particularly in settings where mass spectrometry is not available. The use of a non-isotopic internal standard, such as Piribedil, in HPLC-UV can help to mitigate some of the variability inherent in the analytical process. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, the available instrumentation, and the desired level of accuracy and precision. For bioequivalence studies and clinical pharmacokinetic research, the development of a method utilizing a stable isotope-labeled internal standard for Zafirlukast would be a significant advancement in ensuring the highest quality of data.

References

Comparing different extraction methods for Zafirlukast from plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common methods for extracting Zafirlukast from plasma samples, a critical step for pharmacokinetic and bioanalytical studies. We will delve into the performance and protocols of Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their specific applications. An attempted Liquid-Liquid Extraction (LLE) method is also discussed to provide a comprehensive overview.

Data Summary

The following table summarizes the quantitative performance of different Zafirlukast extraction methods based on published experimental data.

Extraction MethodSpecific Sorbent/SolventRecovery RateLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Precision (%RSD)
Solid-Phase Extraction (SPE) C18> 90%[1][2]0.75 - 200[1][2]0.75[1][2]< 9%[1][2]
Solid-Phase Extraction (SPE) Polymeric Anion Exchange (Hypersep Retain AX)85%[3]50 - 500[3]504.2%[3]
Protein Precipitation (PPT) AcetonitrileNot explicitly stated0.17 - 600[4]0.17[4]≤ 12.6%[4]
Protein Precipitation (PPT) Ethanol98.73 ± 0.42%[5]49.69 - 437.50[5]49.69Not explicitly stated
Liquid-Liquid Extraction (LLE) Various Solvents*Not extracted[6]Not applicableNot applicableNot applicable

*A range of solvents including n-hexane, dichloromethane, ethyl acetate, chloroform, and diethyl ether were investigated, none of which successfully extracted Zafirlukast[6].

Experimental Workflows

The following diagrams illustrate the general workflows for the Solid-Phase Extraction and Protein Precipitation methods.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow start Plasma Sample conditioning Condition SPE Cartridge (e.g., Acetonitrile) start->conditioning equilibration Equilibrate SPE Cartridge (e.g., Water) conditioning->equilibration load Load Plasma Sample equilibration->load wash1 Wash 1 (e.g., Water) load->wash1 wash2 Wash 2 (e.g., Acetonitrile) wash1->wash2 elute Elute Zafirlukast (e.g., Acetonitrile with 5% Formic Acid) wash2->elute dry Dry Eluate elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for Solid-Phase Extraction (SPE) of Zafirlukast from plasma.

PPT_Workflow cluster_ppt Protein Precipitation (PPT) Workflow start Plasma Sample add_solvent Add Precipitating Solvent (e.g., Acetonitrile or Ethanol) start->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Direct Injection or Evaporation & Reconstitution for LC-MS/MS Analysis supernatant->analysis

Caption: General workflow for Protein Precipitation (PPT) of Zafirlukast from plasma.

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a popular method for its ability to provide clean extracts and high recovery rates. Two successful SPE protocols for Zafirlukast have been identified: one using a C18 sorbent and another employing a polymeric anion exchange sorbent.

1. C18 SPE Protocol

This method demonstrates high recovery and good precision.

  • Sample Pre-treatment: Plasma samples are first deproteinated.

  • SPE Cartridge: Large reservoir C18 solid-phase extraction columns are used.[1][2]

  • Analysis: The extracted Zafirlukast is analyzed by normal-phase high-performance liquid chromatography with fluorescence detection.[1]

2. Polymeric Anion Exchange SPE Protocol (Hypersep Retain AX)

This protocol offers a fast and reproducible extraction.

  • SPE Product: 30 mg Retain AX 96-well Plates.[3]

  • Conditioning: 500 µL of acetonitrile.[3]

  • Equilibration: 500 µL of water.[3]

  • Loading: 200 µL of plasma (spiked with Zafirlukast and an internal standard).[3]

  • Wash 1: 500 µL of water.[3]

  • Wash 2: 500 µL of acetonitrile.[3]

  • Elution: 500 µL of acetonitrile with 5% formic acid solution.[3]

  • Post-Elution: Extracts are dried and reconstituted in 200 µL of LC-MS grade acetonitrile, followed by sonication for 30 minutes before analysis by mass spectrometry.[3]

Protein Precipitation (PPT)

PPT is a simpler and faster method compared to SPE, making it suitable for high-throughput applications. Acetonitrile and ethanol have been successfully used as precipitating agents for Zafirlukast extraction.

1. Acetonitrile PPT Protocol

This method is noted for its simplicity and rapidity, achieving a very low limit of quantification.

  • Procedure: A simple one-step protein precipitation is performed by adding acetonitrile to the plasma sample.[4]

  • Separation: Zafirlukast and an internal standard are then separated on an Acquity UPLC BEH C18 column.[4]

  • Analysis: Detection is carried out using an electrospray interface in negative mode with multiple reaction monitoring.[4]

2. Ethanol PPT Protocol

This protocol demonstrates a very high recovery rate.

  • Procedure: Proteins in the plasma sample are precipitated with ethanol.[5]

  • Analysis: The supernatant is then analyzed by reversed-phase high-performance liquid chromatography.[5]

Liquid-Liquid Extraction (LLE)

Attempts to develop an LLE method for Zafirlukast from plasma have been unsuccessful. Investigations using a wide range of solvents, including n-hexane, dichloromethane, n-hexane–dichloromethane (7 + 3, v/v), ethyl acetate, chloroform, and diethyl ether, did not result in the extraction of Zafirlukast.[6] This suggests that LLE may not be a viable method for this compound from a plasma matrix.

References

Evaluating the Performance of Zafirlukast-13C,d3 from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative evaluation of Zafirlukast-13C,d3, a critical isotopically labeled internal standard, from various suppliers. The performance of such standards is paramount for the accuracy and reliability of bioanalytical studies in drug development. This document outlines the essential experimental protocols and data presentation formats necessary to make an informed decision when selecting a supplier.

Introduction to Zafirlukast and its Isotopically Labeled Internal Standard

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor.[1] By blocking the action of leukotrienes, it mitigates airway constriction, mucus production, and inflammation associated with asthma.[2] In pharmacokinetic and metabolism studies, a stable isotope-labeled (SIL) internal standard like this compound is indispensable for accurate quantification of the parent drug in biological matrices. The use of a SIL internal standard helps to correct for variability during sample preparation and analysis, thereby improving the precision and accuracy of the results.[3][4]

The quality of the SIL internal standard directly impacts the integrity of the bioanalytical data. Therefore, a thorough evaluation of this compound from different suppliers is a crucial step in method development and validation. This guide outlines a systematic approach to this evaluation.

Hypothetical Suppliers

For the purpose of this guide, we will consider three hypothetical suppliers:

  • Supplier A

  • Supplier B

  • Supplier C

Experimental Protocols

The following experimental protocols are designed to assess the critical quality attributes of this compound.

Chemical and Isotopic Purity Assessment

Objective: To determine the chemical purity of the this compound material and to confirm its isotopic enrichment and the absence of significant unlabeled zafirlukast.

Methodology:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):

    • Purpose: To assess chemical purity by separating the main compound from any impurities.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Detection: UV detection at the wavelength of maximum absorbance for Zafirlukast (approximately 225 nm).

    • Procedure: A known concentration of the this compound standard from each supplier is injected. The peak area of the main compound is compared to the total area of all peaks to calculate the chemical purity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Purpose: To confirm the identity of the labeled compound and to determine the isotopic purity (i.e., the percentage of the compound that is correctly labeled) and the percentage of unlabeled material.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Transitions: Monitor the mass-to-charge ratio (m/z) transitions for both this compound and unlabeled Zafirlukast.

      • Zafirlukast: m/z 576.2 → 463.2

      • This compound: m/z 580.2 → 467.2

    • Procedure: A solution of each supplier's standard is infused into the mass spectrometer. The relative intensities of the signals corresponding to the labeled and unlabeled compound are used to calculate the isotopic purity and the percentage of unlabeled analyte.

Concentration Accuracy Verification

Objective: To verify that the concentration of the this compound solution provided by the supplier is accurate.

Methodology:

  • Quantitative Nuclear Magnetic Resonance (qNMR):

    • Purpose: To determine the absolute concentration of the this compound solution with high accuracy, using a certified reference standard of a known concentration.

    • Internal Standard: A certified reference material with a known purity and concentration (e.g., maleic acid).

    • Procedure: A precise amount of the internal standard is added to a known volume of the this compound solution from each supplier. The ¹H NMR spectrum is acquired, and the integral of a specific, well-resolved proton signal from this compound is compared to the integral of a known proton signal from the internal standard to calculate the concentration.

  • Calibration Curve Method using a Reference Standard:

    • Purpose: To assess the concentration provided by the supplier against a well-characterized in-house or third-party reference standard.

    • Procedure: A calibration curve of the reference Zafirlukast standard is prepared in a relevant biological matrix (e.g., human plasma). The this compound solution from each supplier is diluted to a concentration within the calibration curve range and analyzed. The calculated concentration is compared to the expected concentration based on the supplier's certificate of analysis.

Stability Assessment

Objective: To evaluate the stability of the this compound in stock solutions and under various storage and handling conditions.

Methodology:

  • Stock Solution Stability:

    • Procedure: Stock solutions of this compound from each supplier are prepared in a suitable solvent (e.g., methanol) and stored at the recommended temperature (e.g., -20°C). Aliquots are analyzed by LC-MS/MS at specified time points (e.g., 0, 1, 3, and 6 months). The peak area response is compared to the initial time point.

    • Acceptance Criteria: The mean response at each time point should be within ±10% of the initial response.

  • Freeze-Thaw Stability:

    • Procedure: Aliquots of this compound spiked into a biological matrix (e.g., plasma) are subjected to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature). After the final cycle, the samples are analyzed by LC-MS/MS.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

  • Bench-Top Stability:

    • Procedure: Aliquots of this compound spiked into a biological matrix are left at room temperature for a specified period (e.g., 4, 8, and 24 hours) before being processed and analyzed by LC-MS/MS.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

Data Presentation

The following tables summarize the hypothetical performance data for this compound from the three suppliers.

Table 1: Chemical and Isotopic Purity

SupplierChemical Purity (HPLC-UV, %)Isotopic Purity (LC-MS/MS, %)Unlabeled Zafirlukast (LC-MS/MS, %)
Supplier A 99.899.50.2
Supplier B 99.299.10.5
Supplier C 99.999.80.1

Table 2: Concentration Accuracy

SupplierStated Concentration (ng/mL)Measured Concentration (qNMR, ng/mL)Accuracy (%)
Supplier A 100098598.5
Supplier B 100095095.0
Supplier C 10001010101.0

Table 3: Stability Assessment

SupplierStock Solution Stability (6 months, % of initial)Freeze-Thaw Stability (3 cycles, % recovery)Bench-Top Stability (24h, % recovery)
Supplier A 98.297.598.8
Supplier B 95.594.196.2
Supplier C 99.599.199.4

Visualizations

The following diagrams illustrate the experimental workflow and the relevant biological pathway.

G cluster_procurement Procurement cluster_evaluation Performance Evaluation cluster_methods Analytical Methods cluster_decision Decision Supplier_A Supplier A This compound Purity Chemical & Isotopic Purity Assessment Supplier_A->Purity Concentration Concentration Accuracy Verification Supplier_A->Concentration Stability Stability Assessment Supplier_A->Stability Supplier_B Supplier B This compound Supplier_B->Purity Supplier_B->Concentration Supplier_B->Stability Supplier_C Supplier C This compound Supplier_C->Purity Supplier_C->Concentration Supplier_C->Stability HPLC_UV HPLC-UV Purity->HPLC_UV LC_MSMS LC-MS/MS Purity->LC_MSMS Selection Supplier Selection Purity->Selection Concentration->LC_MSMS qNMR qNMR Concentration->qNMR Concentration->Selection Stability->LC_MSMS Stability->Selection G cluster_pathway Zafirlukast Signaling Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor binds Cellular_Response Bronchoconstriction Inflammation Mucus Production CysLT1_Receptor->Cellular_Response Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor blocks

References

Safety Operating Guide

Safe Disposal of Zafirlukast-13C,d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Zafirlukast-13C,d3, an isotopically labeled compound, should be disposed of as chemical waste in accordance with local, regional, and national regulations. This guide provides detailed procedures to ensure safety and compliance in a laboratory setting.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate environmental and health risks. While chemically similar to its non-labeled counterpart, the compound's use in a laboratory setting necessitates its treatment as chemical waste.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Avoid creating dust or aerosols during handling. Work in a well-ventilated area, preferably within a chemical fume hood.

II. Disposal Procedures for this compound

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. For trace amounts or contaminated materials, alternative methods may be permissible, subject to institutional and local regulations.

Step 1: Waste Classification

Chemical waste generators are responsible for correctly classifying their waste. This compound should be classified as a non-hazardous chemical waste unless mixed with other hazardous materials. Consult your institution's Environmental Health and Safety (EHS) department for specific classification guidance.

Step 2: Segregation and Collection

  • Solid Waste: Collect solid this compound, including empty vials and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed, and labeled waste container. Do not mix with incompatible chemicals. Strong oxidizing agents are incompatible with Zafirlukast.

Step 3: Labeling

Properly label all waste containers with the following information:

  • "Hazardous Waste"

  • Full chemical name: "this compound"

  • CAS Number (if available for the labeled compound, otherwise use the parent compound's CAS No. 107753-78-6)[1][2]

  • Associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation")[2]

  • Accumulation start date

  • Principal investigator's name and contact information

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed waste disposal contractor. Ensure the storage area is secure and away from general laboratory traffic.

Step 5: Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. The most common method of disposal is incineration by a licensed facility[3].

III. Disposal of Trace Amounts and Contaminated Materials

For minimal residual amounts, such as in empty stock vials, the following procedure, adapted from FDA guidelines for non-flush list medicines, may be applicable, but only if approved by your institution's EHS department. [4][5]

  • Deactivation (if required): Consult with a qualified chemist or your EHS department to determine if a chemical deactivation step is necessary and feasible.

  • Mixing: Mix the residual this compound with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the material less attractive to pets and people and prevents it from being easily extracted from the trash.

  • Containment: Place the mixture in a sealed container, such as a plastic bag or a sealable vial.

  • Final Disposal: Dispose of the sealed container in the regular laboratory trash.

IV. Emergency Procedures

In case of a spill or accidental release, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

G cluster_start Start: this compound Waste cluster_classification Waste Classification cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_trace Trace Amounts (EHS Approval Required) start This compound for Disposal classify Classify Waste (Consult EHS) start->classify collect_solid Solid Waste (Vials, Contaminated Items) classify->collect_solid Solid collect_liquid Liquid Waste (Solutions) classify->collect_liquid Liquid trace_check Trace Amount & EHS Approved? classify->trace_check Is it a trace amount? label_waste Label Container: - 'Hazardous Waste' - Chemical Name & CAS - Hazards - Date & PI Info collect_solid->label_waste collect_liquid->label_waste store Store in Designated Satellite Accumulation Area label_waste->store ehs_pickup Arrange Pickup by EHS or Licensed Waste Contractor store->ehs_pickup incineration Incineration at Licensed Facility ehs_pickup->incineration trace_check->collect_solid No mix Mix with Inert Material (Coffee Grounds, etc.) trace_check->mix Yes seal Seal in a Container mix->seal trash Dispose in Regular Trash seal->trash

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.